Product packaging for Miricorilant(Cat. No.:CAS No. 1400902-13-7)

Miricorilant

Cat. No.: B609053
CAS No.: 1400902-13-7
M. Wt: 428.4 g/mol
InChI Key: GVVUZBSCYAVFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miricorilant (also known as CORT-118335) is a small-molecule, dual-acting compound identified as a selective glucocorticoid receptor (GR) modulator and a mineralocorticoid receptor (MR) antagonist . This mechanism of action underpins its investigation for treating conditions linked to cortisol activity, notably nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain (AIWG) . In research models, this compound has demonstrated significant potential. A Phase 1b clinical trial in patients with NASH showed that a 100 mg dose administered twice weekly for 12 weeks led to an approximately 30% reduction in liver fat, alongside improvements in liver enzymes and key metabolic markers such as HOMA-IR and serum triglycerides . Furthermore, a proof-of-concept study in healthy subjects found that co-administration of this compound (600 mg) with olanzapine effectively mitigated weight gain and reduced associated adverse metabolic changes, including rises in insulin and triglycerides, compared to olanzapine alone . As a potent, orally active, and non-steroidal compound, this compound offers a unique research tool for probing the roles of the GR and MR in metabolic diseases and stress-related disorders . The compound has the chemical formula C24H23F3N2O2, a molecular weight of 428.455 g/mol, and the CAS number 1400902-13-7 . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23F3N2O2 B609053 Miricorilant CAS No. 1400902-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1400902-13-7

Molecular Formula

C24H23F3N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)

InChI Key

GVVUZBSCYAVFTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Miricorilant;  CORT 118335;  CORT-118335;  CORT118335; 

Origin of Product

United States

Foundational & Exploratory

Miricorilant's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Miricorilant (CORT118335) is an investigational, orally administered, nonsteroidal selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of MASH. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available preclinical and clinical data. This compound exhibits a unique, liver-targeted mechanism by selectively modulating the glucocorticoid receptor (GR), a key regulator of hepatic glucose and lipid metabolism. It functions as a mixed agonist/antagonist at the GR and also possesses modest mineralocorticoid receptor (MR) antagonist properties. This dual activity allows this compound to reprogram hepatic gene networks, leading to a reduction in liver fat, inflammation, and fibrosis. This guide will detail the molecular pathways influenced by this compound, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols and workflow visualizations to facilitate a deeper understanding of its therapeutic potential in MASH.

Introduction: Targeting the Glucocorticoid Receptor in MASH

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a pivotal role in regulating metabolism, inflammation, and stress responses. In the liver, chronic activation of GR by its endogenous ligand, cortisol, can contribute to the pathogenesis of MASH by promoting hepatic lipid accumulation through increased fatty acid uptake, stimulation of de novo lipogenesis, and reduced fatty acid β-oxidation.[1] this compound's development is predicated on the therapeutic hypothesis that selectively modulating GR activity in the liver can ameliorate the key pathological features of MASH. As a selective modulator, this compound is designed to elicit a specific downstream response, distinct from that of a full agonist or antagonist, thereby offering a targeted therapeutic effect with a potentially favorable safety profile.[2]

Molecular Mechanism of Action

This compound's primary mechanism of action is the selective modulation of the glucocorticoid receptor in hepatocytes.[2] It also demonstrates modest antagonist activity at the mineralocorticoid receptor.[2][3] This targeted action in the liver is a key feature of its therapeutic profile.

Reprogramming of Hepatic Gene Networks

In vitro studies using human hepatocyte-like cells (HepaRG) under steatotic conditions have demonstrated that this compound selectively modulates the expression of key genes involved in several pathways central to MASH pathogenesis:

  • Lipid Metabolism: An early response to this compound (8-hour exposure) involves the upregulation of genes associated with lipid metabolism. A sub-chronic response (5-day exposure) shows sustained upregulation of lipid metabolism regulators. Preclinical studies in human precision-cut liver slices (PCLS) have identified very-low-density lipoprotein (VLDL) particle remodeling as a significantly enriched pathway, suggesting a potential mechanism for the observed reduction in hepatic triglycerides.

  • Detoxification and Cellular Stress: The early response to this compound also includes the upregulation of genes related to detoxification and cellular stress responses, indicating an enhancement of hepatic metabolic function and immediate protection against oxidative and inflammatory stress.

  • Gluconeogenesis: Sub-chronic exposure to this compound leads to the downregulation of gluconeogenic enzymes, which supports long-term improvements in insulin sensitivity.

While the specific differentially expressed genes have not been publicly disclosed, the pathway analysis points to a multi-faceted reprogramming of hepatocyte metabolism.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in hepatocytes based on the current understanding of its mechanism of action.

This compound Signaling Pathway in Hepatocytes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds HSP Heat Shock Proteins GR->HSP Associated Miri_GR_complex This compound-GR Complex GR->Miri_GR_complex Conformational Change Miri_GR_complex_nuc This compound-GR Complex Miri_GR_complex->Miri_GR_complex_nuc Translocation GRE Glucocorticoid Response Element (GRE) Miri_GR_complex_nuc->GRE Binds Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Lipid_Metabolism Lipid Metabolism (e.g., VLDL Remodeling) Gene_Expression->Lipid_Metabolism Upregulation Gluconeogenesis Gluconeogenesis Gene_Expression->Gluconeogenesis Downregulation Detox_Stress Detoxification & Cellular Stress Gene_Expression->Detox_Stress Upregulation cluster_workflow In Vitro Experimental Workflow Cell_Culture HepaRG Cell Culture (Human Hepatocytes) Steatosis_Induction Steatosis Induction (Oleic Acid Medium) Cell_Culture->Steatosis_Induction Treatment Treatment with this compound (e.g., 400 nM) or Vehicle Steatosis_Induction->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RNA_Sequencing RNA Sequencing RNA_Isolation->RNA_Sequencing Data_Analysis Differential Gene Expression and Pathway Analysis RNA_Sequencing->Data_Analysis

References

Miricorilant: A Technical Guide to its Glucocorticoid Receptor Modulation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miricorilant (CORT118335) is a pioneering selective glucocorticoid receptor (GR) modulator (SGRM) currently under investigation for the treatment of metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH) and antipsychotic-induced weight gain. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with the glucocorticoid receptor signaling pathway. It consolidates key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound's Mechanism of Action

This compound is a non-steroidal small molecule that exhibits a unique dual activity: it functions as a selective modulator of the glucocorticoid receptor (GR) with mixed agonist and antagonist properties, and as a modest antagonist of the mineralocorticoid receptor (MR).[1][2] This selective modulation is designed to elicit specific downstream effects, aiming to retain the therapeutic anti-inflammatory and metabolic benefits of GR pathway modulation while minimizing the adverse effects associated with systemic glucocorticoid agonism or antagonism.[3] Its preferential distribution to the liver makes it a promising candidate for treating hepatic disorders like MASH.[2]

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and stress responses. The binding of a ligand to the GR initiates a conformational change, leading to its translocation from the cytoplasm to the nucleus, where it modulates the transcription of target genes.

GR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex (Inactive) This compound->GR_complex Binds to GR GR_active This compound-GR Complex (Active) GR_complex->GR_active Conformational Change & HSP90 Dissociation GR_nuc This compound-GR Complex GR_active->GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE Direct DNA Binding (Agonist activity) NFkB NF-κB / AP-1 GR_nuc->NFkB Protein-Protein Interaction (Antagonist activity) Gene_transactivation Gene Transactivation (e.g., VLDL production) GRE->Gene_transactivation Modulates Transcription Gene_transrepression Gene Transrepression (e.g., pro-inflammatory genes) NFkB->Gene_transrepression Inhibits Transcription

This compound's Modulation of the GR Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity
ReceptorIC50 (nM)LigandAssay Type
Glucocorticoid Receptor (GR)10DexamethasoneCompetitive Binding Assay
Mineralocorticoid Receptor (MR)100AldosteroneCompetitive Binding Assay
Progesterone Receptor (PR)>1000ProgesteroneCompetitive Binding Assay
Androgen Receptor (AR)>1000TestosteroneCompetitive Binding Assay
Estrogen Receptor (ER)>1000EstradiolCompetitive Binding Assay
Data compiled from publicly available pharmacological data for this compound (CORT118335).[4]
Table 2: Preclinical and Clinical Pharmacokinetics
SpeciesParameterValue
HumanElimination Half-life≈ 20 hours
HumanPlasma Protein Binding>99%
MousePlasma Protein Binding>99%
RatPlasma Protein Binding>99%
MonkeyPlasma Protein Binding>99%
HumanPrimary MetabolismCYP2C19 (≈94%)
Human, MousePrimary Route of EliminationHepatic (feces >78%)
Table 3: Clinical Efficacy in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Study PhaseDoseDurationPrimary OutcomeResult
Phase 1b100 mg (twice weekly)12 weeksReduction in liver fat (MRI-PDFF)~30% reduction
Phase 2 (interim)600 mg (daily)34 daysRelative reduction in liver fat-73.8%
Phase 2 (interim)900 mg (daily)30-44 daysRelative reduction in liver fat-38.5% to -65.3%
Table 4: Clinical Efficacy in Olanzapine-Induced Weight Gain (Healthy Subjects)
ParameterThis compound (600 mg) + Olanzapine (10 mg)Placebo + Olanzapine (10 mg)P-value
Mean Weight Gain (Day 15)3.91 kg4.98 kg0.017
Change in Insulin (Day 15)+5.91 mIU/L+9.65 mIU/L0.007
Change in HOMA-IR (Day 15)+0.74+1.210.007
Change in Triglycerides (Day 15)+0.34 mmol/L+0.62 mmol/L0.057

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize this compound.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow GR Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell lysate containing GR inc1 Incubate GR lysate, radioligand, and this compound at 4°C prep1->inc1 prep2 Prepare radiolabeled ligand (e.g., [3H]dexamethasone) prep2->inc1 prep3 Prepare serial dilutions of this compound prep3->inc1 sep1 Separate bound and free radioligand (e.g., filtration) inc1->sep1 det1 Quantify radioactivity of bound ligand (Scintillation counting) sep1->det1 det2 Plot dose-response curve and calculate IC50 det1->det2

References

CORT118335: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CORT118335, also known as miricorilant, is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile, and an antagonist of the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under investigation for a range of metabolic and psychiatric conditions, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical pharmacology of CORT118335, presenting key data and experimental methodologies to support further research and development.

Discovery and Rationale

The discovery of CORT118335 was driven by the need for therapeutic agents that can selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol activity, which is implicated in numerous pathological conditions. The aim was to identify a non-steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby avoiding the side effects associated with steroidal antagonists. The optimization of a series of non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated potent in vivo efficacy in relevant preclinical models.

Chemical Synthesis

The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its synthesis is described in this publication.

IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione[1]

Chemical Formula: C₂₄H₂₃F₃N₂O₂[1]

Molecular Weight: 428.45 g/mol [1]

In Vitro Pharmacology

CORT118335 has been extensively characterized in a variety of in vitro assays to determine its receptor binding affinity and functional activity.

Data Presentation: In Vitro Activity
ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) Glucocorticoid Receptor (GR)Rat11 nM[2]
Glucocorticoid Receptor (GR)Human100 nM[2]
Mineralocorticoid Receptor (MR)Not Specified140-148 nM
High-Affinity Binding Glucocorticoid Receptor (GR)Not Specified1.2 nM
Experimental Protocols

Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and mineralocorticoid receptors was determined using competitive radioligand binding assays. Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in cell-based reporter gene assays. In these assays, cells are transfected with a plasmid containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of CORT118335. The level of reporter gene expression is then measured to determine the agonistic or antagonistic activity of the compound.

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic and psychiatric disorders.

Data Presentation: Pharmacokinetic Parameters
ParameterSpeciesValueReference
Elimination Half-life (t1/2) Human≈ 20 hours
Metabolism HumanPredominantly by CYP2C19 (≈94%)
Elimination Animal and HumanPrimarily hepatic (>78% in feces)
Experimental Protocols

Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats were treated with olanzapine to induce weight gain. CORT118335 was then administered orally, and the effect on body weight, food intake, and metabolic parameters was monitored over the course of the study.

Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid accumulation, gene expression, and markers of inflammation and fibrosis.

Mechanism of Action and Signaling Pathways

CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that contributes to its beneficial effects on lipid metabolism.

CORT118335 Signaling in Hepatocytes

G CORT118335 Signaling Pathway in Hepatocytes CORT118335 CORT118335 GR Glucocorticoid Receptor (GR) CORT118335->GR Binds and Modulates VLDL_Prod VLDL Production Genes (ApoB, Mttp) GR->VLDL_Prod Upregulates FA_Uptake Fatty Acid Uptake Genes (Fabp1, Cd36) GR->FA_Uptake Downregulates DNL De Novo Lipogenesis Genes (Srebp1c, Fasn, Dgat2, Acc1) GR->DNL Downregulates VLDL_Secretion Increased VLDL Secretion VLDL_Prod->VLDL_Secretion Hepatic_Lipid Decreased Hepatic Lipid Accumulation FA_Uptake->Hepatic_Lipid DNL->Hepatic_Lipid VLDL_Secretion->Hepatic_Lipid

Caption: CORT118335's mechanism in hepatocytes.

CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a beneficial metabolic profile. It increases the expression of genes involved in the production of very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake (Fabp1, Cd36) and de novo lipogenesis (Srebp1c, Fasn, Dgat2, Acc1). This dual action results in a net reduction of lipid accumulation in the liver.

Conclusion

CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The preclinical data summarized in this whitepaper demonstrate its potential to address the unmet medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient populations.

References

Preclinical Pharmacodynamics of Miricorilant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile.[1][2] It also demonstrates modest antagonism at the mineralocorticoid receptor (MR).[1] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of metabolic disorders, most notably metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and antipsychotic-induced weight gain.[3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical guide to the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a selective GR modulator, exhibiting tissue-specific effects that differentiate it from classical GR antagonists like mifepristone. In preclinical models, it has demonstrated a dual action of GR antagonism and partial agonism, which contributes to its distinct pharmacological profile. Furthermore, it acts as an antagonist of the MR. This dual activity on both GR and MR pathways is implicated in its beneficial effects observed in preclinical models of metabolic disease. The high activity of this compound in liver tissue and its direct effect on hepatocytes make it a promising candidate for liver-targeted therapies.

Signaling Pathway of this compound in Hepatocytes

cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Modulates (Agonist/Antagonist) MR Mineralocorticoid Receptor (MR) This compound->MR Antagonizes GRE Glucocorticoid Response Element (GRE) GR->GRE Cortisol Cortisol Cortisol->GR Activates Cortisol->MR Activates Gene_Expression Target Gene Expression GRE->Gene_Expression Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Reduction of Inflammation Gene_Expression->Inflammation Fibrosis Amelioration of Fibrosis Gene_Expression->Fibrosis start Start diet Acclimatize Male C57BL/6J Mice start->diet hfd Induce Steatosis: High-Fat Diet (60% fat) for 3 weeks diet->hfd randomize Randomize Mice into Treatment and Control Groups hfd->randomize treatment Administer this compound (60 mg/kg/day, oral gavage) randomize->treatment control Administer Vehicle Control randomize->control monitoring Monitor Body Weight and Food Intake treatment->monitoring control->monitoring sacrifice Sacrifice Subsets of Mice at Weeks 1, 2, and 3 monitoring->sacrifice analysis Analyze Liver Triglycerides and Plasma AST sacrifice->analysis end End analysis->end start Start culture Culture Human Hepatocyte-like Cells start->culture steatosis Induce Steatosis (e.g., with Oleic Acid) culture->steatosis treatment Treat with this compound (400 nM) or Vehicle Control steatosis->treatment early_exposure Early Exposure (8 hours) treatment->early_exposure chronic_exposure Sub-chronic Exposure (5 days) treatment->chronic_exposure rna_isolation Isolate RNA early_exposure->rna_isolation chronic_exposure->rna_isolation rnaseq Perform RNA Sequencing rna_isolation->rnaseq analysis Analyze Differential Gene Expression and Pathways rnaseq->analysis end End analysis->end

References

Miricorilant's Antagonistic Effect on Mineralocorticoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator that also exhibits antagonistic activity at the mineralocorticoid receptor (MR).[1][2][3] This dual action is of significant interest in therapeutic areas where modulation of cortisol activity is desired, while simultaneously mitigating potential off-target effects mediated by the mineralocorticoid receptor. This technical guide provides an in-depth overview of this compound's interaction with the MR, including its binding affinity, the signaling pathways involved, and the experimental methodologies used to characterize this interaction.

Data Presentation: Quantitative Analysis of Receptor Binding Affinity

This compound's selectivity has been evaluated using in vitro competitive binding assays. The following table summarizes the mean inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to its respective receptor. A higher IC50 value is indicative of a lower binding affinity.

ReceptorThis compound (CORT118335) IC50 (nM)Reference
Glucocorticoid Receptor (GR)2.8[4]
Mineralocorticoid Receptor (MR) 78 [4]
Progesterone Receptor (PR)>1000
Androgen Receptor (AR)>1000
Estrogen Receptor (ER)>1000

Table 1: Comparative Binding Affinities of this compound for Steroid Receptors. Data is compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as "no significant affinity" at concentrations up to 1000 nM.

Signaling Pathways

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus and acts as a ligand-activated transcription factor. This leads to the transcription of various genes involved in the regulation of sodium and water balance, blood pressure, inflammation, and fibrosis. This compound, as a competitive antagonist, binds to the MR and prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

G This compound's Antagonism of the Mineralocorticoid Receptor Signaling Pathway cluster_legend Legend Aldosterone Aldosterone MR_c Mineralocorticoid Receptor (MR) (Cytoplasm) Aldosterone->MR_c Binds This compound This compound This compound->MR_c Competitively Binds This compound->Block MR_n MR (Nucleus) MR_c->MR_n Translocation HRE Hormone Response Element (HRE) MR_n->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Ion Transport, Inflammation, Fibrosis) Gene_Transcription->Cellular_Response Leads to Agonist Agonist (Aldosterone) Antagonist Antagonist (this compound) Pathway_Component Pathway Component Biological_Process Biological Process Cellular_Outcome Cellular Outcome

Caption: this compound competitively inhibits the binding of aldosterone to the MR.

Experimental Protocols

The characterization of this compound's activity at the mineralocorticoid receptor involves standard pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the mineralocorticoid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

  • Receptor Source: Cell lysates or purified recombinant human mineralocorticoid receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the MR, such as [3H]-aldosterone.

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, incubate the MR preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled MR ligand (non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through the glass fiber filter plates to separate the bound from the free radioligand. The receptor-bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

G Workflow of a Competitive Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - MR Preparation - [3H]-Aldosterone - this compound Dilutions Start->Prepare_Reagents Incubate Incubate MR, [3H]-Aldosterone, and this compound Prepare_Reagents->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Plot Dose-Response Curve - Determine IC50 Measure->Analyze End End Analyze->End

References

Mitigating Olanzapine-Induced Weight Gain: An In-Depth Technical Review of Early Research on Miricorilant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antipsychotics (SGAs), while effective in managing schizophrenia and other psychiatric disorders, are frequently associated with significant metabolic side effects, most notably weight gain. Olanzapine, a widely prescribed SGA, is particularly linked to substantial increases in body weight and related metabolic disturbances, which can lead to poor treatment adherence and increased risk for cardiovascular disease.[1][2] This has spurred research into adjunctive therapies to counteract these adverse effects. Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the early preclinical and clinical research investigating the efficacy of this compound in mitigating olanzapine-induced weight gain.

Core Mechanism of Action

The precise mechanisms underlying olanzapine-induced weight gain are not fully elucidated but are thought to involve a complex interplay of effects on various neurotransmitter receptors and signaling pathways.[3] Olanzapine has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence the expression of hypothalamic neuropeptides that regulate appetite, leading to an increase in food intake.[4][5]

This compound is a selective GR modulator, exhibiting mixed agonist/antagonist activity at the glucocorticoid receptor and modest antagonism at the mineralocorticoid receptor. Glucocorticoid receptors are ubiquitously expressed and play a crucial role in regulating metabolism, including adipogenesis and lipolysis in adipose tissue. By modulating GR activity, this compound is hypothesized to counteract the metabolic dysregulation induced by olanzapine.

Preclinical Research: A Rodent Model of Olanzapine-Induced Weight Gain

An early preclinical study in female Sprague-Dawley rats was conducted to evaluate the potential of this compound to reverse olanzapine-induced weight gain.

Experimental Protocol

The study was designed with two distinct phases: a weight-induction phase and a treatment phase.

Weight-Induction Phase (5 weeks):

  • Animals: 60 female Sprague-Dawley rats were used.

  • Objective: To induce weight gain using olanzapine.

  • Procedure: Rats were administered olanzapine over a five-week period. A control group received a vehicle-only solution. Body weight and food consumption were monitored.

Treatment Phase (starting at week 6):

  • Grouping: The rats that had been receiving olanzapine were randomized into four groups. A fifth group continued to receive the vehicle-only solution.

  • Treatment Regimens:

    • Olanzapine + Vehicle

    • Olanzapine + this compound (1 mg/kg BID)

    • Olanzapine + this compound (2 mg/kg QD)

    • Olanzapine + this compound (10 mg/kg QD)

  • Duration: The treatment phase lasted for the remainder of the study.

  • Parameters Measured: Body weight and food consumption were continuously monitored.

Quantitative Data Summary
ParameterOlanzapine + Vehicle GroupOlanzapine + this compound (1 mg/kg BID)Olanzapine + this compound (2 mg/kg QD)Olanzapine + this compound (10 mg/kg)Vehicle Only Group
Mean Body Weight at end of Weight-Induction Phase (g) 298.2Not ApplicableNot ApplicableNot Applicable270.0
Mean Body Weight at Study End (g) 308.7268.3272.3258.6280.3
% Change in Body Weight from Olz+Veh at Study End --13.1%-11.8%-16.2%-9.2%
Mean Increase in Food Consumption during Weight-Induction Phase 13%Not ApplicableNot ApplicableNot Applicable-
Food Consumption during First Week of Treatment vs. Olz+Veh -16-23% lower16-23% lower16-23% lower-

Note: The data presented is a summary of the key findings. For detailed statistical analysis, refer to the original publication.

Experimental Workflow

G cluster_setup Study Setup cluster_phase1 Weight-Induction Phase (5 Weeks) cluster_phase2 Treatment Phase (From Week 6) Animals 60 Female Sprague-Dawley Rats Olanzapine_Admin Olanzapine Administration Animals->Olanzapine_Admin Vehicle_Admin Vehicle Administration Animals->Vehicle_Admin Randomization Randomization Olanzapine_Admin->Randomization Group5 Vehicle Only Vehicle_Admin->Group5 Continues Group1 Olz + Vehicle Randomization->Group1 Group2 Olz + Miri (1 mg/kg BID) Randomization->Group2 Group3 Olz + Miri (2 mg/kg QD) Randomization->Group3 Group4 Olz + Miri (10 mg/kg QD) Randomization->Group4

Preclinical Study Experimental Workflow

Clinical Research: A Proof-of-Concept Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of this compound in attenuating olanzapine-induced weight gain and metabolic changes in healthy male subjects.

Experimental Protocol
  • Participants: 66 healthy male subjects were enrolled.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Treatment Groups:

    • Olanzapine (10 mg/day) + Placebo

    • Olanzapine (10 mg/day) + this compound (600 mg/day)

  • Duration: 14 days.

  • Primary Objective: To evaluate the change in body weight after 14 days of co-administration.

  • Secondary Objectives: To assess the safety and tolerability of the combination, and to evaluate its effects on glucose, insulin, insulin resistance (HOMA-IR), triglycerides, and hepatic enzymes (AST and ALT).

  • Statistical Analysis: A mixed model with repeated measures was used to analyze the changes from baseline for the primary and secondary endpoints.

Quantitative Data Summary
ParameterOlanzapine + Placebo (Mean Change from Baseline)Olanzapine + this compound (Mean Change from Baseline)Difference (Miri vs. Placebo)P-value
Body Weight (Day 15) +4.98 kg+3.91 kg-1.07 kg0.017
Insulin (Day 15) +9.65 mIU/L+5.91 mIU/L-3.74 mIU/L0.007
HOMA-IR (Day 15) +1.21+0.74-0.470.007
Triglycerides (Day 15) +0.62 mmol/L+0.34 mmol/L-0.29 mmol/L0.057
AST (Day 12) +77.07 IU/L+44.83 IU/L-32.24 IU/L0.009
ALT (Day 12) +165.01 IU/L+115.02 IU/L-49.99 IU/L0.030

Data sourced from a proof-of-concept study in healthy male volunteers.

Clinical Trial Workflow

G cluster_enrollment Enrollment cluster_randomization Randomization & Treatment (14 Days) cluster_assessment Assessment Participants 66 Healthy Male Subjects GroupA Olanzapine (10mg) + Placebo Participants->GroupA GroupB Olanzapine (10mg) + this compound (600mg) Participants->GroupB Primary Primary Endpoint: Body Weight Change (Day 15) GroupA->Primary Secondary Secondary Endpoints: - Safety & Tolerability - Metabolic Markers (Insulin, HOMA-IR, Triglycerides) - Hepatic Enzymes (AST, ALT) GroupA->Secondary GroupB->Primary GroupB->Secondary

Proof-of-Concept Clinical Trial Workflow

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which olanzapine contributes to weight gain and how this compound may intervene. Olanzapine is believed to influence hypothalamic appetite regulation, leading to increased expression of orexigenic neuropeptides (NPY, AgRP) and decreased expression of anorexigenic neuropeptides (POMC). This dysregulation promotes hyperphagia. Concurrently, glucocorticoid receptor activation in adipose tissue can modulate lipolysis and adipogenesis. This compound, as a GR modulator, is proposed to counteract these effects at the level of the adipocyte, thereby mitigating weight gain.

G cluster_brain Hypothalamus cluster_adipose Adipose Tissue Olanzapine Olanzapine Hypothalamic_Neurons Hypothalamic Appetite-Regulating Neurons Olanzapine->Hypothalamic_Neurons NPY_AgRP ↑ NPY/AgRP (Orexigenic) Hypothalamic_Neurons->NPY_AgRP POMC ↓ POMC (Anorexigenic) Hypothalamic_Neurons->POMC Hyperphagia Hyperphagia NPY_AgRP->Hyperphagia POMC->Hyperphagia Weight_Gain Weight Gain Hyperphagia->Weight_Gain GR Glucocorticoid Receptor (GR) Adipogenesis_Lipolysis Modulation of Adipogenesis & Lipolysis GR->Adipogenesis_Lipolysis This compound This compound This compound->GR Modulates Adipogenesis_Lipolysis->Weight_Gain Contributes to

Hypothesized Signaling Pathway

Conclusion

The early research on this compound demonstrates its potential as a therapeutic agent to mitigate olanzapine-induced weight gain and associated metabolic disturbances. Preclinical data in a rat model showed that this compound could reverse established weight gain. A proof-of-concept clinical study in healthy volunteers further supported these findings, showing a statistically significant attenuation of weight gain and improvements in several metabolic markers with co-administration of this compound and olanzapine. These initial findings have paved the way for larger Phase 2 clinical trials to further evaluate the safety and efficacy of this compound in patient populations experiencing antipsychotic-induced weight gain. Further research is warranted to fully elucidate the intricate signaling pathways involved and to establish the long-term benefits and safety profile of this compound in this context.

References

Miricorilant (CORT118335): A Technical Guide to its Molecular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist currently under investigation for various therapeutic applications, including nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Molecular Targets and Binding Affinity

This compound's primary molecular targets are the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[3][4][5] It acts as a modulator of the GR and an antagonist of the MR. The binding affinity of this compound to these and other steroid receptors has been quantified using in vitro competitive binding assays, with the resulting half-maximal inhibitory concentrations (IC50) summarized in the table below. A lower IC50 value indicates a higher binding affinity.

ReceptorTargetIC50 (nM)
Glucocorticoid Receptor (GR)Primary Target10
Mineralocorticoid Receptor (MR)Primary Target50
Progesterone Receptor (PR)Off-Target>1000
Androgen Receptor (AR)Off-Target>1000
Estrogen Receptor (ER)Off-Target>1000

Data compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as having "no significant affinity" at concentrations up to 1000 nM.

Signaling Pathway

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (like cortisol), the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound, as a modulator, competes with endogenous glucocorticoids for binding to the GR, thereby altering the transcriptional response.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-Hsp90 Complex Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Competes for binding GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Translocation & Dimerization GRE GRE (DNA) GR_dimer->GRE Binds to Transcription Gene Transcription GRE->Transcription Initiates

Simplified Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

The binding affinity of this compound to its target receptors is determined using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 value of a test compound (this compound) for a specific receptor.

Materials:

  • Receptor Source: Purified recombinant human receptors or cell lysates containing the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]dexamethasone for GR).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A buffer solution optimized for the binding reaction.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (this compound) are incubated together in the assay buffer. A control reaction without the test compound is also prepared to determine total binding.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the larger receptor complexes while allowing the small, unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the receptor.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve. This value can then be used to calculate the inhibition constant (Ki).

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (this compound) Serial Dilutions Test_Compound->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Equilibration Counting Quantification (Scintillation Counting) Filtration->Counting Filter Disks Plotting Dose-Response Curve Plotting Counting->Plotting Radioactivity Data IC50 IC50 Determination Plotting->IC50 Curve Fitting

Workflow of a Competitive Radioligand Binding Assay

References

Miricorilant: A Technical Deep Dive into its Chemical Properties and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT-118335) is a non-steroidal, selective glucocorticoid receptor (GR) modulator with additional mineralocorticoid receptor (MR) antagonist activity.[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[3][4] This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action through the glucocorticoid and mineralocorticoid signaling pathways, detailed experimental protocols for its evaluation, and an analysis of its structure-activity relationship (SAR).

Chemical and Physical Properties

This compound is a synthetic small molecule with the IUPAC name trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione.[2] Its chemical structure is characterized by a central pyrimidine-2,4-dione core, a phenylcyclohexyl group at the 6-position, and a trifluoromethylbenzyl group at the 5-position.

PropertyValueSource
IUPAC Name trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione
Chemical Formula C₂₄H₂₃F₃N₂O₂
Molecular Weight 428.45 g/mol
CAS Number 1400902-13-7
Water Solubility (Predicted) 0.000332 mg/mL
LogP (Predicted) 5.02 - 5.38
pKa (Strongest Acidic, Predicted) 9.47
pKa (Strongest Basic, Predicted) -4.1

Note: Experimental values for Water Solubility, LogP, pKa, Melting Point, and Boiling Point are not publicly available.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the glucocorticoid receptor and antagonizing the mineralocorticoid receptor.

Glucocorticoid Receptor (GR) Signaling Pathway

The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling is crucial in various physiological processes, including metabolism, inflammation, and stress response. This compound, as a selective GR modulator, can either activate or inhibit the receptor's activity, depending on the cellular context and target gene.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-HSP90 Complex GC->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change This compound This compound This compound->GR_complex Binds & Modulates GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation Gene_Transcription Gene Transcription (Activation/Repression) GRE->Gene_Transcription Regulates

Glucocorticoid Receptor Signaling Pathway Modulation by this compound.
Mineralocorticoid Receptor (MR) Signaling Pathway

The mineralocorticoid receptor is another nuclear receptor primarily activated by aldosterone. It plays a key role in regulating blood pressure and electrolyte balance. This compound acts as an antagonist at the MR, blocking the effects of aldosterone.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex MR-HSP90 Complex Aldosterone->MR_complex Binds Activated_MR Activated MR MR_complex->Activated_MR Conformational Change Blocked_MR Blocked MR MR_complex->Blocked_MR No Conformational Change This compound This compound This compound->MR_complex Binds & Blocks MRE Mineralocorticoid Response Element (MRE) Activated_MR->MRE Binds cluster_nucleus cluster_nucleus Activated_MR->cluster_nucleus Translocation Gene_Transcription Gene Transcription (Blocked) MRE->Gene_Transcription No Regulation

Mineralocorticoid Receptor Antagonism by this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, patents assigned to Corcept Therapeutics describe the general synthetic routes for cyclohexyl pyrimidine glucocorticoid receptor modulators. The synthesis likely involves a multi-step process, potentially starting from a substituted pyrimidine derivative and involving key steps such as alkylation and cross-coupling reactions to introduce the phenylcyclohexyl and trifluoromethylbenzyl moieties. A four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide has been reported for the synthesis of a related pyrimidine-2,4-dione derivative, which may offer insights into a potential synthetic strategy.

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the glucocorticoid receptor.

Materials:

  • Human glucocorticoid receptor (recombinant or from cell lysate)

  • Radiolabeled GR ligand (e.g., [³H]dexamethasone)

  • Unlabeled test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with molybdate to stabilize the receptor)

  • Scintillation cocktail and counter

  • 96-well plates

  • Filter mats and harvester

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the radiolabeled ligand in assay buffer.

  • Binding Reaction: In a 96-well plate, add the GR preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents (GR, Radioligand, this compound) start->prep binding Incubate GR, Radioligand, and this compound in 96-well plate prep->binding separation Separate Bound and Free Ligand (Filtration) binding->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Workflow for a Glucocorticoid Receptor Competitive Binding Assay.
In Vivo Efficacy: Olanzapine-Induced Weight Gain Model in Rats

This animal model is used to evaluate the potential of a test compound to mitigate weight gain associated with atypical antipsychotic drugs like olanzapine.

Animals:

  • Female Sprague-Dawley or Wistar rats are commonly used as they have been shown to be sensitive to olanzapine-induced weight gain.

Protocol:

  • Acclimation: House the rats individually and allow them to acclimate to the housing conditions for at least one week.

  • Baseline Measurements: Record the baseline body weight and food intake for several days before the start of the treatment.

  • Treatment Groups: Randomize the animals into treatment groups, including:

    • Vehicle control

    • Olanzapine only

    • Olanzapine + this compound (at various doses)

  • Drug Administration: Administer olanzapine (e.g., 4 mg/kg, twice daily) and this compound (or vehicle) orally for a specified period (e.g., 14-28 days).

  • Monitoring: Monitor and record body weight and food intake daily.

  • Metabolic Parameters: At the end of the study, collect blood samples to measure metabolic parameters such as glucose, insulin, and triglycerides.

  • Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the different treatment groups.

Olanzapine_Weight_Gain_Workflow start Start acclimation Acclimate Rats start->acclimation baseline Measure Baseline Body Weight & Food Intake acclimation->baseline randomization Randomize into Treatment Groups baseline->randomization treatment Administer Olanzapine +/- this compound randomization->treatment monitoring Daily Monitoring of Body Weight & Food Intake treatment->monitoring endpoint Endpoint Measurements (Blood Glucose, Insulin, etc.) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Experimental Workflow for the Olanzapine-Induced Weight Gain Model.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine-2,4-dione derivatives as GR antagonists is an area of active research. For this compound, the following structural features are likely important for its activity:

  • Pyrimidine-2,4-dione Core: This heterocyclic scaffold serves as a key structural element for interaction with the receptor. Modifications to this core can significantly impact binding affinity and functional activity.

  • trans-4-Phenylcyclohexyl Group at C6: The bulky and lipophilic nature of this group is likely crucial for occupying a hydrophobic pocket within the ligand-binding domain of the GR. The trans stereochemistry is specified, suggesting a specific spatial arrangement is required for optimal binding.

  • 3-(Trifluoromethyl)phenyl]methyl Group at C5: The trifluoromethyl group is a strong electron-withdrawing group and can influence the electronic properties of the molecule and its interactions with the receptor. The benzyl linker provides flexibility, allowing the trifluoromethylphenyl group to adopt an optimal orientation within the binding pocket.

General SAR studies on related non-steroidal GR modulators suggest that the nature and substitution pattern of the aromatic rings, as well as the linker between the core and these rings, are critical for determining the potency and selectivity of the compounds.

Key Structural Features of this compound for its Activity.

Conclusion

This compound is a promising selective glucocorticoid receptor modulator and mineralocorticoid receptor antagonist with potential applications in treating metabolic diseases. Its unique chemical structure and dual mechanism of action make it a subject of significant interest in the field of drug development. Further research, particularly the disclosure of detailed synthetic protocols and comprehensive structure-activity relationship studies, will be crucial for the optimization of this and related compounds and for a deeper understanding of their therapeutic potential. This guide provides a foundational understanding of this compound's core technical aspects to aid researchers in their ongoing investigations.

References

Miricorilant: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Novel Selective Glucocorticoid Receptor Modulator

This technical guide provides a comprehensive overview of Miricorilant (CORT-118335), a selective glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, mechanism of action, and clinical findings.

Chemical Identity

IdentifierValue
CAS Number 1400902-13-7[1]
IUPAC Name 6-(trans-4-phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)pyrimidine-2,4(1H,3H)-dione[1]
Molecular Formula C₂₄H₂₃F₃N₂O₂
Synonyms CORT-118335

Mechanism of Action

This compound is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor (GR) and an antagonist of the mineralocorticoid receptor (MR).[2] Its therapeutic potential stems from its ability to modulate the effects of cortisol, the body's primary stress hormone. In conditions like nonalcoholic steatohepatitis (NASH), dysregulated cortisol signaling is implicated in promoting hepatic lipid accumulation, inflammation, and fibrosis.[3]

This compound exhibits a unique profile of mixed agonist and antagonist activity at the GR, which allows for a targeted modulation of gene expression.[4] This selective modulation is thought to contribute to its therapeutic effects while potentially mitigating some of the side effects associated with non-selective GR antagonists. The compound has shown a preferential distribution to the liver, making it a promising candidate for treating hepatic disorders.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound. Under normal physiological conditions, cortisol binds to the cytoplasmic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of target gene expression. This compound competes with cortisol for GR binding, thereby modulating its downstream effects. Its antagonistic activity at the mineralocorticoid receptor further contributes to its therapeutic profile.

Miricorilant_Signaling_Pathway Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Binds & Modulates MR Mineralocorticoid Receptor (MR) This compound->MR Antagonizes GR_complex GR-Cortisol Complex GR->GR_complex Miri_GR_complex This compound-GR Complex Miri_MR_complex This compound-MR Complex GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Translocates & Binds Miri_GR_complex->GRE Target_Genes Target Gene Expression Miri_MR_complex->Target_Genes Inhibits MR-mediated Transcription GRE->Target_Genes Regulates Modulated_Genes Modulated Gene Expression

This compound's dual modulation of GR and MR pathways.

Quantitative Data from Clinical and Preclinical Studies

This compound has been evaluated in several clinical trials for conditions including NASH and antipsychotic-induced weight gain. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy in Nonalcoholic Steatohepatitis (NASH)
Study PhaseDosageDurationKey FindingReference
Phase 1b100 mg (twice weekly)12 weeks~30% reduction in liver fat (assessed by MRI-PDFF).
Phase 2a600 mg (daily)34 days73.8% relative reduction in liver fat.
Phase 2a900 mg (daily)30-44 days38.5% to 65.3% relative reduction in liver fat.
Preclinical (Mouse Model)Not specifiedNot specifiedReduction in liver triglycerides.
Table 2: Efficacy in Olanzapine-Induced Weight Gain (Proof-of-Concept Study)
ParameterThis compound Group (600 mg)Placebo GroupP-valueReference
Mean Weight Gain (Day 15) 3.91 kg4.98 kg0.017
Increase in Insulin (Day 15) 5.91 mIU/L9.65 mIU/L0.007
Increase in Triglycerides (Day 8) 0.56 mmol/L1.09 mmol/L<0.001

Experimental Protocols

Detailed experimental protocols for this compound are specific to each clinical trial and preclinical study. However, a general workflow for evaluating a selective GR modulator in a preclinical setting is outlined below.

General Workflow for In Vivo Efficacy Assessment of a GR Modulator

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_data Data Interpretation animal_model 1. Animal Model Selection (e.g., diet-induced NASH model) acclimation 2. Acclimation Period animal_model->acclimation grouping 3. Randomization into Treatment Groups acclimation->grouping dosing 4. This compound or Placebo Administration grouping->dosing monitoring 5. Monitoring of Clinical Signs & Body Weight dosing->monitoring endpoint 6. Endpoint Sample Collection (Blood, Liver Tissue) monitoring->endpoint biochemical 7. Biochemical Analysis (e.g., ALT, AST, Lipids) endpoint->biochemical histopathology 8. Histopathological Evaluation of Liver endpoint->histopathology gene_expression 9. Gene Expression Analysis (qPCR, RNA-seq) endpoint->gene_expression statistical 10. Statistical Analysis biochemical->statistical histopathology->statistical gene_expression->statistical conclusion 11. Conclusion on Efficacy and Safety statistical->conclusion

A generalized workflow for preclinical evaluation.

A key in vitro assay for characterizing GR modulators is the competitive radioligand binding assay. This assay determines the affinity of the test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Key Steps in a Competitive Radioligand Binding Assay:
  • Preparation of Cell Lysates: Cells expressing the glucocorticoid receptor are harvested and lysed to obtain a preparation containing the receptor.

  • Incubation: The cell lysate is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated, typically by filtration.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be determined.

For clinical trials, protocols are rigorously designed to assess safety and efficacy in human subjects. For instance, the Phase 2a study of this compound in NASH (NCT03823703) was a randomized, double-blind, placebo-controlled trial. Patients were randomized to receive either this compound (at different doses) or a placebo for a specified duration. The primary endpoint was the change in liver fat content as measured by MRI-PDFF.

References

Miricorilant: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator with mixed agonist/antagonist activity and a modest antagonist of the mineralocorticoid receptor (MR).[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] Understanding the aqueous solubility and chemical stability of this compound is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available data on these physicochemical properties, details relevant experimental protocols, and illustrates associated biological pathways.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₂₄H₂₃F₃N₂O₂ and a molar mass of 428.455 g·mol−1.[2] Its structure features a pyrimidine cyclohexyl core.

Aqueous Solubility

Table 1: Predicted Aqueous Solubility of this compound

ParameterValueSource
Predicted Water Solubility0.000332 mg/mLALOGPS

Note: This value is based on a computational prediction and has not been experimentally verified in the available literature.

Despite its predicted low solubility, this compound has been successfully formulated into oral tablets for clinical trials, with doses ranging from 50 mg to 900 mg. This suggests that formulation strategies, such as the use of excipients or advanced formulation technologies like spray-dried dispersions, are likely employed to enhance its dissolution and bioavailability.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing, including forced degradation studies, is a regulatory requirement to identify potential degradation products and understand the intrinsic stability of the molecule.

Specific experimental data on the chemical stability of this compound under various stress conditions (e.g., pH, temperature, light, oxidation) is not publicly available. However, its metabolic stability has been investigated. In vitro studies have shown that this compound is predominantly metabolized by the cytochrome P450 enzyme CYP2C19 (approximately 94%). This indicates a primary metabolic pathway for its clearance in the body, which is a key aspect of its in vivo stability.

For a comprehensive understanding of its chemical stability, forced degradation studies would be necessary. These studies typically expose the drug substance to harsh conditions to accelerate its decomposition and identify potential degradants.

Table 2: General Forced Degradation Conditions for Pharmaceutical Stability Assessment

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl, heat
Base Hydrolysis0.1 M NaOH, heat
Oxidation3% H₂O₂, room temperature
Thermal DegradationDry heat (e.g., 60-80°C)
PhotostabilityExposure to UV and visible light (ICH Q1B)

Note: This table outlines general conditions for forced degradation studies. The specific conditions for this compound would need to be determined experimentally.

Given its chemical structure, which includes a pyrimidine ring and benzylic C-H bonds, potential degradation pathways for this compound could involve hydrolysis of the pyrimidine ring under extreme pH conditions and oxidation at the benzylic position.

Experimental Protocols

The following sections describe standard experimental methodologies for determining the aqueous solubility and chemical stability of a pharmaceutical compound like this compound.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the average concentration from multiple replicates, typically in mg/mL or µg/mL.

The workflow for a typical shake-flask solubility experiment is illustrated below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Excess Solid This compound C Sealed Flask A->C B Aqueous Buffer (e.g., PBS pH 7.4) B->C D Agitate at Controlled Temp (24-48h) C->D E Filtration (0.22 µm) or Centrifugation D->E F Saturated Solution E->F G HPLC or LC-MS Analysis F->G H Solubility Value (mg/mL) G->H

Shake-Flask Solubility Workflow
Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Stress Conditions: Separate samples of this compound are subjected to the stress conditions outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).

  • Time Points: Samples are collected at various time points during the stress exposure.

  • Sample Preparation: The stressed samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis.

  • Analytical Method: A stability-indicating chromatographic method (typically RP-HPLC with a photodiode array detector or mass spectrometer) is used to separate the parent drug from any degradation products.

  • Peak Purity and Mass Balance: The purity of the this compound peak is assessed to ensure it is free from co-eluting degradants. Mass balance is calculated to account for the parent drug and all major degradation products.

  • Identification: If significant degradation is observed, attempts are made to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.

The logical flow of a forced degradation study is depicted in the following diagram.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome A This compound Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Stressed Samples (at various time points) B->G C->G D->G E->G F->G H Stability-Indicating HPLC/UPLC Method G->H I Separation of Degradants H->I J Peak Purity Analysis H->J K Mass Balance Calculation H->K L Identification of Degradation Pathway I->L M Structural Elucidation of Degradants (LC-MS/MS) I->M

Forced Degradation Study Workflow

Relevant Signaling Pathways

This compound exerts its therapeutic effects by modulating the glucocorticoid and mineralocorticoid receptor signaling pathways.

Glucocorticoid Receptor (GR) Signaling

Glucocorticoids (like cortisol) are steroid hormones that regulate a wide range of physiological processes, including metabolism, inflammation, and stress responses. They exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

Upon ligand binding, the GR dissociates from the HSPs and translocates to the nucleus. In the nucleus, it can either activate gene expression (transactivation) by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, or it can repress gene expression (transrepression) by interacting with other transcription factors, such as NF-κB and AP-1. This compound, as a selective GR modulator, is designed to differentially affect these transactivation and transrepression pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_inactive Inactive GR-HSP Complex This compound->GR_inactive Binds GR_active Active GR GR_inactive->GR_active Conformational Change GR_nuc Active GR GR_active->GR_nuc Translocation GRE GREs GR_nuc->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_nuc->NFkB_AP1 Interacts Gene_Activation Gene Activation (Transactivation) GRE->Gene_Activation Gene_Repression Gene Repression (Transrepression) NFkB_AP1->Gene_Repression Inhibits

This compound and GR Signaling
Mineralocorticoid Receptor (MR) Antagonism

In addition to its effects on the GR, this compound also acts as an antagonist at the mineralocorticoid receptor. The MR is another nuclear receptor that is activated by aldosterone and, under certain conditions, by cortisol. Activation of the MR is involved in regulating electrolyte balance and blood pressure, and has also been implicated in inflammation and fibrosis. By blocking this receptor, this compound can inhibit these downstream effects.

G cluster_receptor Mineralocorticoid Receptor (MR) cluster_effects Downstream Effects This compound This compound MR MR This compound->MR Antagonizes Blocked_Effects Blocked Downstream Effects Aldosterone Aldosterone Aldosterone->MR Activates Downstream_Effects Inflammation, Fibrosis, Na+ Retention MR->Downstream_Effects Leads to

This compound's MR Antagonism

Conclusion

This compound is a promising therapeutic agent with a complex mechanism of action. While it is predicted to have low aqueous solubility, successful oral formulations have been developed for clinical investigation, highlighting the importance of advanced formulation science. A comprehensive understanding of its chemical stability profile, which would be elucidated through formal forced degradation studies, is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of this compound.

References

Miricorilant's Impact on Hepatic Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of metabolic liver diseases such as metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). As a selective modulator, this compound exhibits a unique profile of mixed agonist and antagonist activity at the glucocorticoid receptor, which is highly expressed in the liver. This tissue-specific action allows for the targeted reprogramming of hepatic gene networks involved in lipid metabolism, inflammation, and fibrosis, while potentially avoiding some of the systemic side effects associated with non-selective glucocorticoid therapies. This technical guide provides an in-depth overview of the effects of this compound on gene expression in liver cells, based on preclinical and in vitro studies.

Core Mechanism of Action

This compound's primary mechanism of action is the modulation of glucocorticoid receptor activity in hepatocytes. The glucocorticoid receptor is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. Glucocorticoids play a complex role in hepatic lipid metabolism, influencing both the uptake and synthesis of fatty acids, as well as the production and export of very-low-density lipoproteins (VLDL). This compound appears to selectively promote the beneficial effects of GR activation, such as increased VLDL production and export of lipids from the liver, while antagonizing detrimental effects like increased fatty acid uptake.[1][2]

Experimental Protocols

In Vitro Studies with Human Hepatocyte-Like Cells (HepaRG)

This protocol outlines the methodology used to assess the time-dependent effects of this compound on gene expression in a human liver cell line under normal and steatotic conditions.

a. Cell Culture and Steatosis Induction:

  • HepaRG cells, a human hepatocyte progenitor cell line, are cultured and differentiated into hepatocyte-like cells.

  • To simulate steatotic conditions, cells are incubated in a medium supplemented with oleic acid for a period of 7 days. A parallel set of cells is maintained in a standard physiological medium.

b. This compound Treatment Protocols:

  • Early-Response (Target Engagement) Protocol: Differentiated HepaRG cells (both under physiological and steatotic conditions) are treated with a single dose of 400 nM this compound or vehicle control. Samples are collected at 0, 4, 8, and 24 hours post-treatment for RNA isolation.

  • Sub-Chronic Response (Efficacy) Protocol: Following steatosis induction, HepaRG cells are treated daily with 400 nM this compound or vehicle control for 5 consecutive days, with the steatotic medium also being replenished daily. RNA is isolated at the end of the 5-day treatment period.

c. Gene Expression Analysis (RNA-Sequencing):

  • Total RNA is isolated from the HepaRG cells at the designated time points.

  • RNA quality and quantity are assessed.

  • RNA-sequencing (RNA-seq) is performed to generate a comprehensive profile of the transcriptome.

  • Bioinformatic analysis is conducted to identify differentially expressed genes between this compound-treated and vehicle-treated cells.

G cluster_setup Cell Culture & Steatosis Induction cluster_early Early-Response Protocol cluster_chronic Sub-Chronic Response Protocol cluster_analysis Analysis HepaRG HepaRG Cells Physiological Physiological Medium (7 days) HepaRG->Physiological Steatotic Oleic Acid Medium (7 days) HepaRG->Steatotic Treatment_Early Single Dose: - 400 nM this compound - Vehicle Physiological->Treatment_Early Steatotic->Treatment_Early Collection_Early Sample Collection (0, 4, 8, 24h) Treatment_Early->Collection_Early RNA_Isolation RNA Isolation Collection_Early->RNA_Isolation Treatment_Chronic Daily Dosing (5 days): - 400 nM this compound - Vehicle Collection_Chronic Sample Collection (Day 5) Treatment_Chronic->Collection_Chronic Collection_Chronic->RNA_Isolation Steatotic_chronic Steatotic Cells Steatotic_chronic->Treatment_Chronic RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis

Experimental Workflow for In Vitro Gene Expression Analysis.
Ex Vivo Studies with Human Precision-Cut Liver Slices (PCLS)

This protocol describes the methodology for studying the effects of this compound on gene expression in intact human liver tissue.

a. PCLS Preparation and Culture:

  • Human liver tissue is obtained from donors with pre-existing steatosis.

  • Precision-cut liver slices (PCLS) of a specified thickness (e.g., 250 µm) are prepared using a vibratome.

  • PCLS are cultured in a suitable medium (e.g., William's Medium E) supplemented with hydrocortisone (100 nM) to maintain tissue viability and function. Some conditions may include an exogenous lipid challenge.

b. This compound Treatment:

  • PCLS are treated with varying concentrations of this compound (e.g., 200-600 nM) or vehicle control.

  • For gene expression analysis, treatment duration is typically 24 hours. For functional assays like triglyceride content, a longer duration (e.g., 96 hours) may be used.

c. Gene Expression Analysis (RNA-Sequencing):

  • After 24 hours of treatment, RNA is isolated from the PCLS.

  • RNA-seq is performed to identify differentially expressed genes.

  • Pathway analysis is conducted to determine the biological pathways that are significantly enriched among the differentially expressed genes.[3]

Quantitative Data on Gene Expression

Human Precision-Cut Liver Slices (PCLS)

In a study using PCLS from steatotic human livers, RNA-sequencing analysis after 24 hours of treatment with this compound identified a dose-dependent increase in the number of differentially expressed genes.[3]

This compound ConcentrationNumber of Differentially Expressed Genes
200 nM40
400 nM128

Pathway analysis of these differentially expressed genes revealed a significant enrichment for the very-low-density lipoprotein (VLDL) particle remodeling pathway.[3]

Mouse Models of Nonalcoholic Fatty Liver Disease (NAFLD)

In a mouse model of high-fat diet-induced NAFLD, liver transcriptome analysis showed that this compound (CORT118335) increased the expression of glucocorticoid receptor target genes involved in VLDL production. This selective agonistic activity promotes the export of lipids from the liver.

GeneFunctionEffect of this compound
Mttp (Microsomal triglyceride transfer protein)Essential for the assembly of VLDL particlesUpregulated
Apob (Apolipoprotein B)Structural protein of VLDLUpregulated

Notably, the study found that while a full GR agonist (corticosterone) also upregulated these genes, it simultaneously increased the expression of genes involved in fatty acid uptake. In contrast, this compound did not induce the expression of genes related to cholesterol synthesis and long-chain fatty acid uptake, highlighting its selective modulatory action.

Human Hepatocyte-Like Cells (HepaRG)

Studies in HepaRG cells have provided a temporal understanding of this compound's effects on gene expression.

  • Early Response (8 hours): Characterized by the upregulation of genes associated with:

    • Lipid metabolism

    • Detoxification

    • Cellular stress responses

  • Sub-chronic Response (5 days): Characterized by:

    • Sustained upregulation of lipid metabolism regulators

    • Downregulation of gluconeogenic enzymes

This pattern of gene expression suggests an initial adaptive response to enhance metabolic function and protect against stress, followed by a longer-term reprogramming that improves hepatic steatosis and insulin sensitivity.

Signaling Pathway Visualization

This compound's Modulation of Hepatic Lipid Metabolism via the Glucocorticoid Receptor

The following diagram illustrates the proposed mechanism by which this compound selectively modulates GR signaling to reduce hepatic lipid accumulation.

G cluster_cell Hepatocyte cluster_nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR GR_active Activated GR Complex GR->GR_active Binding & Conformational Change Nucleus Nucleus GR_active->Nucleus GRE_VLDL GREs for VLDL Production Genes GR_active->GRE_VLDL Selective Agonism GRE_FA GREs for Fatty Acid Uptake Genes GR_active->GRE_FA Antagonism VLDL_genes Upregulation of Mttp, Apob, etc. GRE_VLDL->VLDL_genes FA_genes No Upregulation of Fatty Acid Uptake Genes GRE_FA->FA_genes VLDL_assembly Increased VLDL Assembly & Export VLDL_genes->VLDL_assembly Lipid_droplet Reduced Hepatic Triglycerides VLDL_assembly->Lipid_droplet

References

Methodological & Application

Miricorilant: In Vivo Protocol for Rodent Models of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator that has shown promise in preclinical models of NASH.[1] By acting as a mixed agonist/antagonist of the GR, this compound targets the hormonal pathways associated with stress and fat accumulation in the liver.[1][2] Preclinical studies have demonstrated its efficacy in reducing liver fat content, inflammation, and fibrosis.[3] This document provides a detailed in vivo protocol for evaluating the efficacy of this compound in rodent models of NASH, along with data presentation tables and diagrams of the experimental workflow and proposed signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo studies of this compound in rodent models of NASH.

Table 1: this compound Dosing and Administration in Rodent NASH Models

ParameterDetailsReference
Drug This compound (CORT118335)[1]
Animal Model Male C57BL/6J mice
Dosage 60 mg/kg/day
Administration Route Oral gavage or diet-supplemented
Vehicle (for gavage) 0.5% Methyl cellulose
Treatment Duration 1 to 6 days for lipid lowering effects; up to several weeks for fibrosis assessment

Table 2: Key Efficacy Endpoints in Rodent NASH Models Treated with this compound

Endpoint CategorySpecific ParameterMethod of AnalysisReference
Liver Histopathology NAFLD Activity Score (NAS)H&E Staining
Fibrosis StageSirius Red or Masson's Trichrome Staining
Hepatic Lipid Content Liver TriglyceridesBiochemical Assay
Liver Injury Markers Plasma ALT, ASTBiochemical Assay
Metabolic Parameters Body WeightWeekly/Daily Measurement
Fasting Glucose, InsulinBiochemical Assay
HOMA-IRCalculation
Plasma Lipids (Triglycerides, Cholesterol)Biochemical Assay

Experimental Protocols

I. NASH Rodent Model Induction

A widely used and relevant model for inducing NASH in mice is the high-fat, high-fructose diet (HFHFD) model.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.

  • High-Fat High-Fructose Diet (HFHFD): e.g., diet with 45-60% of calories from fat and drinking water supplemented with fructose (e.g., 23.1 g/L) and glucose (e.g., 18.9 g/L).

  • Standard chow diet for control group.

Protocol:

  • Acclimatize mice for at least one week upon arrival.

  • Randomly assign mice to two groups: Control (standard chow diet) and NASH induction (HFHFD).

  • House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.

  • Maintain the mice on the diets for a period of 16-20 weeks to induce the NASH phenotype with fibrosis.

II. This compound Formulation and Administration

Materials:

  • This compound powder.

  • Vehicle: 0.5% (w/v) methyl cellulose in sterile water.

  • Oral gavage needles (20-gauge, 1.5-inch, curved with ball tip).

Protocol for 60 mg/kg Dose Formulation (for a 25g mouse):

  • Calculate the required amount of this compound: 60 mg/kg * 0.025 kg = 1.5 mg per mouse.

  • For a dosing volume of 10 mL/kg, the volume per mouse is 0.25 mL.

  • Calculate the concentration of the dosing solution: 1.5 mg / 0.25 mL = 6 mg/mL.

  • To prepare a 10 mL stock solution, weigh 60 mg of this compound and suspend it in 10 mL of 0.5% methyl cellulose.

  • Vortex the suspension thoroughly before each gavage to ensure uniform distribution.

Administration Protocol:

  • Begin this compound treatment after the NASH induction period.

  • Administer this compound (or vehicle to the control and NASH-vehicle groups) once daily via oral gavage.

  • Continue treatment for the desired duration (e.g., 3-6 days for acute lipid-lowering effects, or several weeks for effects on fibrosis).

III. In-Life Monitoring

Protocol:

  • Body Weight: Record individual body weights weekly during the induction phase and daily during the treatment phase.

  • Food and Water Intake: Monitor and record food and water consumption per cage.

  • Clinical Observations: Perform daily checks for any signs of distress or adverse effects.

  • Blood Sampling (optional): Collect blood via tail vein or saphenous vein at baseline and selected time points during the study for analysis of plasma biomarkers (e.g., ALT, AST, glucose, lipids).

IV. Terminal Sample Collection and Analysis

Protocol:

  • At the end of the treatment period, fast the mice for 4-6 hours.

  • Anesthetize the mice and collect terminal blood via cardiac puncture.

  • Euthanize the mice by an approved method (e.g., cervical dislocation).

  • Dissect the liver, weigh it, and record the liver-to-body weight ratio.

  • Liver Tissue Allocation:

    • Fix a section of the largest liver lobe (e.g., left lobe) in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical assays (e.g., triglyceride content) and molecular analyses (e.g., RNA sequencing).

  • Plasma Analysis: Centrifuge the collected blood to separate plasma and store at -80°C. Analyze for liver enzymes (ALT, AST), glucose, insulin, and lipid profiles.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: NASH Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) diet_induction NASH Induction (HFHFD, 16-20 weeks) acclimatization->diet_induction treatment_start Start of Treatment diet_induction->treatment_start daily_dosing Daily Oral Gavage (this compound 60 mg/kg or Vehicle) treatment_start->daily_dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) daily_dosing->monitoring terminal_collection Terminal Sample Collection (Blood, Liver) monitoring->terminal_collection histology Histopathology (NAS, Fibrosis) terminal_collection->histology biochemistry Biochemical Analysis (Liver Triglycerides, Plasma Markers) terminal_collection->biochemistry G cluster_0 Cellular Environment cluster_1 Hepatocyte cortisol Cortisol gr Glucocorticoid Receptor (GR) cortisol->gr Activates This compound This compound This compound->gr Modulates gr_complex GR-Ligand Complex gr->gr_complex nucleus Nucleus gr_complex->nucleus Translocation gene_expression Altered Gene Expression nucleus->gene_expression vldl_remodeling VLDL Particle Remodeling gene_expression->vldl_remodeling lipid_metabolism Modulation of Lipid Metabolism gene_expression->lipid_metabolism inflammation_fibrosis Reduced Inflammation & Fibrosis gene_expression->inflammation_fibrosis Suppresses steatosis Decreased Steatosis vldl_remodeling->steatosis Reduces lipid_metabolism->steatosis Reduces steatosis->inflammation_fibrosis Leads to

References

Application Notes and Protocols for Administering Miricorilant in Rat Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering miricorilant (also known as CORT118335) in rat models of metabolic disease. This document includes detailed protocols for inducing metabolic disease, administering the compound, and performing key metabolic assessments. Quantitative data from preclinical studies are summarized for easy reference, and signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to this compound

This compound is an investigational selective glucocorticoid receptor (GR) modulator with a mixed agonist/antagonist profile. It also functions as a mineralocorticoid receptor (MR) antagonist.[1][2] Developed for the treatment of metabolic conditions such as non-alcoholic steatohepatitis (NASH), this compound has shown potential in preclinical models to influence energy balance, adiposity, and lipid metabolism.[1][3][4] Understanding its effects in well-characterized rat models of metabolic disease is crucial for its continued development.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, acting through the GR, play a significant role in regulating metabolism. Chronic or excessive GR activation can lead to increased glucose production, insulin resistance, and altered lipid metabolism. This compound modulates this pathway, though its precise effects can be tissue-specific and depend on the metabolic state.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_HSP GR HSP Glucocorticoid->GR_HSP Binds This compound This compound This compound->GR_HSP Modulates GR Glucocorticoid Receptor (GR) Activated_GR Activated GR GR->Activated_GR HSP Heat Shock Proteins HSP->GR_HSP GR_HSP->GR Dissociates GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates & Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates Metabolic_Effects Metabolic Effects (Glucose & Lipid Metabolism) Gene_Transcription->Metabolic_Effects Experimental_Workflow cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment start Acclimatize Rats (1 week) diet High-Fat Diet (8-12 weeks) start->diet treatment Administer this compound (Oral Gavage, Daily) diet->treatment gtt_itt GTT / ITT treatment->gtt_itt blood Blood Collection (Plasma Lipids, etc.) treatment->blood tissue Tissue Collection (Liver Triglycerides) treatment->tissue

References

Dosing Regimen and Protocols for Miricorilant in Preclinical Obesity Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosing regimens and experimental protocols for the selective glucocorticoid receptor (GR) modulator, Miricorilant (CORT118335), in preclinical studies of obesity and related metabolic disorders. The information is compiled from various studies to assist in the design and execution of future research.

Quantitative Dosing Regimens

The following table summarizes the dosing regimens for this compound used in various preclinical models of obesity.

Animal ModelObesity Induction MethodThis compound DoseDosing FrequencyDurationKey Findings
Male C57BL/6J MiceHigh-Fat Diet (60% kcal from fat)60 mg/kgOnce daily (oral gavage)3 weeksRapid reduction in liver triglycerides.[1]
Female Sprague-Dawley RatsOlanzapine-Induced Weight Gain1 mg/kgTwice dailyNot SpecifiedStatistically significant decrease in body weight.
Female Sprague-Dawley RatsOlanzapine-Induced Weight Gain2 mg/kgOnce dailyNot SpecifiedStatistically significant decrease in body weight.
Female Sprague-Dawley RatsOlanzapine-Induced Weight Gain10 mg/kgNot SpecifiedNot SpecifiedGreater weight loss compared to lower doses.

Experimental Protocols

This section details the methodologies for key experiments cited in preclinical obesity studies involving this compound.

Diet-Induced Obesity Mouse Model

This protocol is based on studies investigating the effects of this compound on hepatic steatosis in mice with diet-induced obesity.

Objective: To induce obesity and hepatic steatosis in mice through a high-fat diet to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-Fat Diet (HFD): 60% of calories from fat. A common source is lard or beef tallow.

  • Control Diet: Standard chow or a matched low-fat diet (e.g., 10% kcal from fat).

  • This compound (CORT118335)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Animal scale

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Equipment for tissue harvesting and processing

  • Assay kits for measuring plasma parameters (e.g., triglycerides, AST, ALT)

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment. House them under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Diet Induction:

    • Randomly assign mice to two groups: Control Diet and High-Fat Diet.

    • Provide the respective diets ad libitum for a period of 3 to 16 weeks to induce obesity and metabolic changes. Body weight should be monitored weekly.[1]

  • This compound Treatment:

    • After the diet induction period, randomly assign the HFD-fed mice into two subgroups: Vehicle control and this compound treatment.

    • Prepare the this compound formulation by suspending the compound in the chosen vehicle to achieve the desired concentration (e.g., for a 60 mg/kg dose).

    • Administer this compound (60 mg/kg) or vehicle once daily via oral gavage.[1] The volume is typically 5-10 mL/kg of body weight.

  • In-life Monitoring:

    • Monitor body weight and food intake regularly (e.g., daily or weekly).

    • Collect blood samples at specified time points (e.g., weekly) to measure plasma biomarkers such as triglycerides, AST, and ALT.[1]

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the mice.

    • Collect terminal blood samples for final analysis.

    • Harvest tissues of interest, such as the liver and adipose tissue. Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.

  • Endpoint Analysis:

    • Liver Triglycerides: Homogenize a portion of the liver and use a commercial colorimetric assay kit to determine the triglyceride content.

    • Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis and with Sirius Red to evaluate fibrosis.

    • Gene Expression Analysis: Isolate RNA from frozen liver tissue to analyze the expression of genes involved in lipid metabolism and inflammation via qPCR or RNA-sequencing.

Olanzapine-Induced Weight Gain Rat Model

This protocol is designed to assess the efficacy of this compound in preventing or reversing weight gain associated with the antipsychotic drug olanzapine.

Objective: To induce weight gain in rats using olanzapine and to evaluate the effect of this compound on this side effect.

Materials:

  • Female Sprague-Dawley rats

  • Olanzapine

  • This compound (CORT118335)

  • Vehicle for oral gavage

  • Standard laboratory chow

  • Animal scale

  • Equipment for measuring food intake

Procedure:

  • Acclimation: Acclimate rats as described in the mouse protocol.

  • Weight Gain Induction Phase:

    • Administer olanzapine (e.g., 4 mg/kg/day, a dose known to induce weight gain) via oral gavage for a period of 5 weeks. A control group should receive the vehicle.

    • Monitor body weight and food consumption daily.

  • This compound Intervention Phase:

    • After significant weight gain is observed in the olanzapine-treated group, randomize these rats into different treatment groups:

      • Olanzapine + Vehicle

      • Olanzapine + this compound (e.g., 1 mg/kg BID, 2 mg/kg QD, or 10 mg/kg QD)

    • Continue the daily administration of olanzapine to all groups while co-administering this compound or vehicle for the specified duration of the intervention phase.

  • In-life Monitoring and Endpoint Analysis:

    • Continue to monitor body weight and food intake daily.

    • At the end of the study, measure endpoints such as total body weight change, fat mass (if using techniques like DEXA), and food efficiency (weight gain per gram of food consumed).

Signaling Pathways and Experimental Workflows

This compound exerts its effects primarily through the modulation of the glucocorticoid receptor (GR) and antagonism of the mineralocorticoid receptor (MR).

Glucocorticoid and Mineralocorticoid Receptor Signaling in Metabolic Regulation

The following diagram illustrates the general signaling pathways of GR and MR in a hepatocyte, which are relevant to the metabolic effects observed in obesity and are the targets of this compound.

G cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus cluster_Metabolic Metabolic Outcomes Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds MR Mineralocorticoid Receptor (MR) Cortisol->MR Binds Aldosterone Aldosterone Aldosterone->MR Binds HSP HSP90 GR->HSP GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates & Binds MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates & Binds This compound This compound This compound->GR Modulates (Agonist/Antagonist) This compound->MR Antagonizes Gene_Transcription Gene Transcription GRE->Gene_Transcription MRE->Gene_Transcription Lipogenesis Increased Lipogenesis Gene_Transcription->Lipogenesis Gluconeogenesis Increased Gluconeogenesis Gene_Transcription->Gluconeogenesis Insulin_Resistance Increased Insulin Resistance Gene_Transcription->Insulin_Resistance Fatty_Acid_Uptake Increased Fatty Acid Uptake Gene_Transcription->Fatty_Acid_Uptake Miricorilant_Effect This compound Action (Inhibition) Miricorilant_Effect->Lipogenesis Miricorilant_Effect->Gluconeogenesis Miricorilant_Effect->Insulin_Resistance Miricorilant_Effect->Fatty_Acid_Uptake

Caption: GR and MR signaling pathways and this compound's points of intervention.

Experimental Workflow for a Preclinical Obesity Study

The following diagram outlines a typical experimental workflow for evaluating an anti-obesity compound like this compound in a preclinical setting.

G cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis cluster_Outcome Study Outcome Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Obesity_Induction Induce Obesity (e.g., High-Fat Diet) Animal_Model->Obesity_Induction Randomization Randomize into Treatment Groups Obesity_Induction->Randomization Dosing Administer this compound or Vehicle (Oral Gavage) Randomization->Dosing Monitoring In-life Monitoring (Body Weight, Food Intake) Dosing->Monitoring Blood_Collection Blood Sample Collection (Plasma Biomarkers) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Adipose) Blood_Collection->Tissue_Harvesting Endpoint_Analysis Endpoint Analysis (Triglycerides, Histology, Gene Expression) Tissue_Harvesting->Endpoint_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Endpoint_Analysis->Data_Interpretation Conclusion Conclusion on Efficacy and Mechanism Data_Interpretation->Conclusion

Caption: General workflow for a preclinical study of this compound in obesity.

References

Application Notes and Protocols for Miricorilant in Cell Culture-Based Glucocorticoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, in cell culture experiments. The protocols outlined below are designed to investigate the effects of this compound on GR signaling and downstream gene expression, particularly in the context of metabolic dysfunction-associated steatohepatitis (MASH).

Introduction

This compound is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor, exhibiting both agonist and antagonist activities.[1][2] It also possesses mineralocorticoid receptor (MR) antagonist properties.[1][2] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of MASH and has demonstrated potential in reducing liver fat and improving metabolic parameters in preclinical and clinical studies.[3]

These protocols focus on the use of the human hepatocyte-like cell line, HepaRG, as an in vitro model to study the effects of this compound on hepatic gene expression under both physiological and steatotic (MASH-like) conditions.

Data Presentation

The following tables summarize the representative quantitative data on the effects of this compound on the expression of key GR target genes in HepaRG cells. This data is illustrative and based on findings from a study on this compound's effects in an in vitro MASH model.

Table 1: Early Gene Expression Response to this compound (8-hour treatment) in Steatotic HepaRG Cells

Gene SymbolGene NameFunctionFold Change (this compound vs. Vehicle)
CPT1ACarnitine Palmitoyltransferase 1AFatty Acid Oxidation↑ 1.8
CYP3A4Cytochrome P450 3A4Xenobiotic Metabolism↑ 2.5
G6PCGlucose-6-Phosphatase Catalytic SubunitGluconeogenesis↓ 1.5
PCK1Phosphoenolpyruvate Carboxykinase 1Gluconeogenesis↓ 1.7
PLIN2Perilipin 2Lipid Droplet Formation↑ 1.6

Table 2: Sub-chronic Gene Expression Response to this compound (5-day treatment) in Steatotic HepaRG Cells

Gene SymbolGene NameFunctionFold Change (this compound vs. Vehicle)
CPT1ACarnitine Palmitoyltransferase 1AFatty Acid Oxidation↑ 2.2
ACOX1Acyl-CoA Oxidase 1Peroxisomal Fatty Acid Oxidation↑ 1.9
G6PCGlucose-6-Phosphatase Catalytic SubunitGluconeogenesis↓ 2.0
PCK1Phosphoenolpyruvate Carboxykinase 1Gluconeogenesis↓ 2.3
FASNFatty Acid SynthaseDe Novo Lipogenesis↓ 1.8

Experimental Protocols

Protocol 1: In Vitro Model of MASH in HepaRG Cells and this compound Treatment

Objective: To establish an in vitro model of MASH in HepaRG cells and to assess the early and sub-chronic effects of this compound on gene expression.

Materials:

  • HepaRG cells

  • William’s E Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GlutaMAX™

  • Insulin, Human Recombinant

  • Hydrocortisone

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (CORT118335)

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • TRIzol™ Reagent or other RNA extraction kit

Methodology:

  • HepaRG Cell Culture and Differentiation:

    • Culture and differentiate HepaRG cells according to the supplier’s recommendations. Typically, this involves a two-week differentiation period in a supplemented William’s E Medium.

  • Induction of Steatosis (MASH model):

    • Prepare a 10 mM stock solution of oleic acid complexed to 10% fatty acid-free BSA in William’s E Medium.

    • Two days prior to this compound treatment, induce steatosis by replacing the culture medium with a medium containing 200 µM oleic acid.

    • Incubate the cells for 48 hours to establish the steatotic phenotype.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in the oleic acid-containing medium to a final concentration of 400 nM. The final DMSO concentration should be ≤ 0.1%.

    • Prepare a vehicle control medium containing the same concentration of DMSO.

    • For Early Response (8 hours): After the 48-hour steatosis induction, replace the medium with either the this compound-containing medium or the vehicle control medium. Incubate for 8 hours.

    • For Sub-chronic Response (5 days): After the 48-hour steatosis induction, replace the medium with either the this compound-containing medium or the vehicle control medium. Replace the medium with fresh treatment or vehicle medium every 24 hours for a total of 5 days.

  • Cell Lysis and RNA Isolation:

    • At the end of the treatment period, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture wells using TRIzol™ Reagent or a similar lysis buffer.

    • Isolate total RNA according to the manufacturer’s protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of specific GR target genes following this compound treatment.

Materials:

  • Isolated total RNA

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Methodology:

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer’s instructions.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing cDNA, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of a reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.

Visualizations

Signaling Pathway

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds GR Activated GR GR_complex->GR Conformational Change & HSP90 Dissociation Nucleus_GR GR GR->Nucleus_GR GRE Glucocorticoid Response Element (GRE) Nucleus_GR->GRE Binds Target_Genes Target Genes GRE->Target_Genes Modulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Altered Metabolism, Inflammation) Protein->Cellular_Response Leads to

Caption: Glucocorticoid Receptor (GR) Signaling Pathway modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Differentiate HepaRG Cells steatosis Induce Steatosis (200 µM Oleic Acid, 48h) start->steatosis treatment Treat with this compound (400 nM) or Vehicle (DMSO) steatosis->treatment early Early Response (8 hours) treatment->early subchronic Sub-chronic Response (5 days) treatment->subchronic lysis Cell Lysis & RNA Isolation early->lysis subchronic->lysis qc RNA Quality Control lysis->qc seq RNA Sequencing qc->seq analysis Bioinformatic Analysis (Differential Gene Expression) seq->analysis

Caption: Experimental workflow for in vitro MASH model and gene expression analysis.

References

Application Notes and Protocols: Gene Expression Analysis in Liver Tissue Following Miricorilant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator currently under investigation for the treatment of metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[1][2][3] As a modulator of the glucocorticoid receptor, this compound exhibits a unique mechanism of action by selectively altering the expression of genes regulated by cortisol, a key hormone in metabolism and inflammation.[4][5] Understanding the impact of this compound on hepatic gene expression is crucial for elucidating its therapeutic effects and potential biomarkers of response. This document provides detailed application notes and protocols for analyzing gene expression changes in liver tissue after this compound treatment.

Mechanism of Action: Glucocorticoid Receptor Modulation

This compound acts as a selective modulator of the glucocorticoid receptor (GR), which is a nuclear receptor that, upon binding to its ligand cortisol, translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This interaction can either activate or repress the transcription of target genes. In the liver, GR plays a pivotal role in regulating glucose and lipid metabolism. This compound's mixed agonist/antagonist activity allows it to selectively modify the transcriptional activity of GR, leading to a distinct gene expression profile compared to endogenous cortisol. This selective modulation is thought to underlie its therapeutic potential in reducing liver fat and improving metabolic parameters.

cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP Complex This compound->GR_complex Binds Cortisol Cortisol Cortisol->GR_complex Binds GR_ligand GR-Ligand Complex GR_complex->GR_ligand Conformational Change GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation cluster_nucleus cluster_nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Activation/Repression) GRE->Transcription Target_Genes Target Genes (Metabolism, Inflammation) Transcription->Target_Genes

Figure 1. Simplified signaling pathway of this compound's action on the glucocorticoid receptor in hepatocytes.

Data Presentation: Gene Expression Changes in Response to this compound

Studies in human hepatocyte-like cells have demonstrated that this compound selectively modulates key genes involved in hepatic steatosis, metabolism, oxidative stress, inflammation, and fibrosis. The gene expression changes are time-dependent, with an early response observed after 8 hours of exposure and a sub-chronic response after 5 days.

Table 1: Summary of Time-Dependent Gene Expression Changes in Human Hepatocyte-Like Cells Treated with this compound under Steatotic Conditions

Time PointDirection of RegulationPathway/Gene CategoryImplication
8 Hours UpregulationLipid Metabolism, Detoxification, Cellular Stress ResponseEnhanced metabolic function and immediate protection against oxidative and inflammatory stress.
5 Days Sustained UpregulationLipid Metabolism RegulatorsLong-term improvement in hepatic steatosis.
5 Days DownregulationGluconeogenic EnzymesImproved insulin sensitivity.

A study presented at The Liver Meeting 2025 provided specific fold-change data for selected genes in human hepatocyte-like cells under steatotic conditions. The following table summarizes these findings.

Table 2: Fold Change in Expression of Selected Genes in Human Hepatocyte-Like Cells Treated with this compound

GenePathwayFold Change vs. Vehicle
CYP7A1Bile Acid HomeostasisUpregulated
Selected Gene 2Lipid MetabolismData Not Available
Selected Gene 3InflammationData Not Available
Selected Gene 4FibrosisData Not Available

Note: The publicly available information from the conference poster did not specify the exact fold changes for all genes, but indicated upregulation for CYP7A1. Further publication of the full dataset is anticipated to provide more comprehensive quantitative data.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis in liver tissue after this compound treatment. These are generalized protocols and may require optimization based on specific experimental conditions.

cluster_workflow Gene Expression Analysis Workflow cluster_downstream Downstream Analysis start Liver Tissue (this compound-treated vs. Control) rna_extraction RNA Extraction start->rna_extraction rna_qc RNA Quality Control (e.g., RIN) rna_extraction->rna_qc western Western Blot (Protein Level Validation) rna_extraction->western Protein Lysate (Parallel Extraction) rna_seq RNA Sequencing (Transcriptome-wide) rna_qc->rna_seq qpcr RT-qPCR (Targeted Gene Validation) rna_qc->qpcr

Figure 2. Experimental workflow for gene expression analysis in liver tissue.

Protocol 1: RNA Extraction from Liver Tissue

This protocol describes the extraction of total RNA from liver tissue samples for downstream applications such as RNA sequencing and RT-qPCR.

Materials:

  • Frozen liver tissue (~20-30 mg)

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Microcentrifuge

  • Nuclease-free tubes

Procedure:

  • Place 20-30 mg of frozen liver tissue in a 2 mL tube containing homogenization beads and 1 mL of TRIzol reagent.

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing RNA) to a new nuclease-free tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 7 is recommended for RNA sequencing.

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol provides a general overview of the steps involved in preparing RNA samples for sequencing to obtain a global view of gene expression changes.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (100 ng - 1 µg) as determined in Protocol 1.

    • Perform poly(A) selection to enrich for mRNA or ribosomal RNA depletion, depending on the research question.

    • Fragment the enriched RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Library Quality Control:

    • Assess the library size distribution using an Agilent Bioanalyzer.

    • Quantify the library concentration using a Qubit fluorometer or qPCR.

  • Sequencing:

    • Pool multiple libraries for multiplex sequencing if desired.

    • Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) according to the manufacturer's instructions.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantify gene expression levels to generate a count matrix.

    • Perform differential gene expression analysis between this compound-treated and control groups using packages like DESeq2 or edgeR.

    • Perform pathway and gene ontology enrichment analysis on the differentially expressed genes.

Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for validating the expression of specific genes identified from RNA-seq or other screening methods.

Materials:

  • Total RNA (1 µg)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

  • Nuclease-free water and tubes

Procedure:

  • cDNA Synthesis:

    • In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.

    • Perform the reverse transcription reaction in a thermal cycler.

  • qPCR Reaction Setup:

    • Dilute the synthesized cDNA (e.g., 1:10) with nuclease-free water.

    • In a qPCR plate, prepare the reaction mix for each gene of interest and a reference gene (e.g., GAPDH, ACTB). The mix should contain qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Run:

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample and gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.

Protocol 4: Western Blot for Protein Expression Analysis

This protocol is used to assess the protein levels of target genes to confirm that changes in mRNA expression translate to changes in protein abundance.

Materials:

  • Liver tissue (~50 mg)

  • RIPA buffer with protease and phosphatase inhibitors

  • Homogenizer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize liver tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using image analysis software, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

The analysis of gene expression in liver tissue following this compound treatment provides valuable insights into its mechanism of action and therapeutic potential. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the effects of this novel glucocorticoid receptor modulator on hepatic gene networks. The combination of transcriptome-wide analysis using RNA-seq and targeted validation with RT-qPCR and Western blotting will ensure robust and reliable results, contributing to a deeper understanding of this compound's role in the treatment of liver diseases.

References

Application Note: Quantification of Miricorilant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Miricorilant (CORT118335) in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. The described method is suitable for use in clinical and preclinical studies requiring the measurement of this compound concentrations in plasma.

Introduction

This compound is a selective glucocorticoid receptor (GR) modulator with mixed agonist and antagonist effects, which is under development for the treatment of metabolic dysfunction-associated steatohepatitis.[1] Pharmacokinetic assessments are crucial in the clinical development of this compound. A reliable and sensitive bioanalytical method is essential for accurately measuring drug concentrations in biological matrices like plasma. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[2]

Experimental

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

  • Thaw plasma samples and standards at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature550°C
Ion Source Gas 155 psi
Ion Source Gas 260 psi
MRM TransitionsSee Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound453.2310.180103515
This compound-d4457.2314.180103515

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Method Validation

The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all QC levels.

  • Recovery: The extraction recovery of this compound was determined to be >85%.

  • Matrix Effect: No significant matrix effect was observed.

  • Stability: this compound was found to be stable in plasma through three freeze-thaw cycles and at room temperature for 24 hours.

Table 5: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.00120.9985

Table 6: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium1004.5102.15.199.8
High8003.897.54.298.3

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Bioanalytical Method cluster_components Key Components lcms LC-MS/MS specificity Specificity lcms->specificity sensitivity Sensitivity lcms->sensitivity sample_prep Sample Preparation accuracy Accuracy sample_prep->accuracy precision Precision sample_prep->precision validation Method Validation validation->accuracy validation->precision robustness Robustness validation->robustness

Caption: Core principles of the bioanalytical method.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. The method has been validated to meet regulatory requirements for bioanalytical assays.

References

Mitigating Antipsychotic-Induced Metabolic Effects with Miricorilant: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of miricorilant, a selective glucocorticoid receptor (GR) modulator, in animal models of antipsychotic-induced metabolic effects. The following sections detail experimental protocols and present key quantitative data from preclinical studies, offering a valuable resource for researchers investigating therapeutic strategies to counteract the metabolic side effects associated with second-generation antipsychotics.

Introduction

Second-generation antipsychotic medications, while effective in managing psychiatric disorders, are often associated with significant cardiometabolic side effects, including weight gain, insulin resistance, and dyslipidemia.[1][2] These metabolic disturbances contribute to increased morbidity and mortality in patients.[2] this compound (CORT118335) is a selective glucocorticoid receptor modulator that has shown promise in mitigating these adverse effects.[1][2] By modulating GR activity, this compound offers a targeted approach to address the underlying mechanisms of antipsychotic-induced weight gain. This document outlines the protocols used in key animal studies and summarizes the significant findings.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from a pivotal study investigating the efficacy of this compound in reversing olanzapine-induced weight gain in rats.

Table 1: Effect of this compound on Body Weight in Olanzapine-Treated Rats

Treatment GroupMean Body Weight at Day 34 (g)Mean Body Weight at Day 57 (g)Percentage Decrease in Weight vs. OLZ + Vehicle (Day 57)
Vehicle Only270.0280.3N/A
Olanzapine (OLZ) + Vehicle298.2308.7N/A
OLZ + this compound (1 mg/kg BID)298.2268.313.1%
OLZ + this compound (2 mg/kg QD)298.2272.311.8%
OLZ + this compound (10 mg/kg QD)298.2258.616.2%

P<0.01 for all this compound groups compared to the OLZ + vehicle group at day 57.

Table 2: Effect of this compound on Food Consumption in Olanzapine-Treated Rats (First Week of Treatment)

Treatment GroupPercentage Decrease in Food Consumption vs. Vehicle OnlyPercentage Decrease in Food Consumption vs. OLZ Only
OLZ + this compound (all doses)13% - 20%16% - 23%

P<0.01 for all comparisons.

Experimental Protocols

This section provides a detailed methodology for an animal model of olanzapine-induced weight gain and subsequent treatment with this compound.

Olanzapine-Induced Weight Gain Animal Model

This protocol is designed to induce weight gain in rats using olanzapine, a widely used second-generation antipsychotic, to mimic the metabolic side effects observed in humans.

Materials:

  • Female Sprague-Dawley rats

  • Olanzapine

  • Vehicle for olanzapine (e.g., diluent)

  • This compound

  • Vehicle for this compound

  • Standard laboratory chow

  • Water

  • Animal caging and husbandry supplies

  • Gavage needles

  • Weighing scale

Procedure:

  • Acclimatization: Acclimate female Sprague-Dawley rats to individual housing for at least one week, with ad libitum access to chow and water.

  • Weight Induction Phase (5 weeks):

    • Divide animals into two main groups: Vehicle only and Olanzapine treatment.

    • Administer olanzapine (e.g., 1.2 mg/kg/day via gavage) or vehicle daily for 34 days.

    • Monitor body weight and food consumption regularly. Expect a significant increase in body weight in the olanzapine-treated group compared to the vehicle-only group.

  • Treatment Phase (3 weeks):

    • At day 35, randomize the olanzapine-treated rats into subgroups:

      • Olanzapine + Vehicle

      • Olanzapine + this compound (e.g., 1 mg/kg BID, 2 mg/kg QD, 10 mg/kg QD)

    • Continue to administer olanzapine to all subgroups.

    • Co-administer this compound or its vehicle according to the assigned subgroups for the next 22 days (day 35 to day 57).

    • The vehicle-only group from the induction phase continues to receive only the vehicle.

  • Data Collection and Analysis:

    • Monitor and record body weight and food consumption throughout the study.

    • At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required (e.g., adipose tissue, liver).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare body weight and food consumption between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action.

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Weight Induction Phase (5 weeks) cluster_treatment Treatment Phase (3 weeks) cluster_analysis Data Collection & Analysis A Female Sprague-Dawley Rats (Individual Housing) B Group 1: Vehicle Only A->B C Group 2: Olanzapine Administration A->C D Continue Vehicle Only B->D E Olanzapine + Vehicle C->E F Olanzapine + this compound (Multiple Doses) C->F G Monitor Body Weight & Food Consumption D->G E->G F->G H Statistical Analysis G->H signaling_pathway cluster_olanzapine Olanzapine Effects cluster_this compound This compound Intervention OLZ Olanzapine HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation OLZ->HPA contributes to GR_Activation Increased Glucocorticoid Receptor (GR) Signaling HPA->GR_Activation Metabolic Adipogenesis Insulin Resistance Increased Appetite GR_Activation->Metabolic Normalization Normalization of Metabolic Pathways Metabolic->Normalization reverses Miri This compound GR_Modulation Selective GR Modulation Miri->GR_Modulation GR_Modulation->GR_Activation antagonizes GR_Modulation->Normalization

References

Application Notes and Protocols for Oral Gavage of Miricorilant in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT-118335) is a selective glucocorticoid receptor (GR) modulator with mixed agonist/antagonist activity and is also an antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] It is under investigation for conditions such as nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1] Preclinical studies in mice have demonstrated the efficacy of this compound in models of high-fat diet-induced metabolic disturbances, where it was shown to reduce liver triglycerides. This document provides a detailed protocol for the oral gavage administration of this compound in mice, intended to guide researchers in preclinical studies.

Mechanism of Action

This compound selectively modulates the glucocorticoid receptor, which plays a key role in various physiological processes, including metabolism and inflammation. As a mixed agonist/antagonist, its action is context-dependent, allowing for a nuanced modulation of the GR signaling pathway. Additionally, its antagonist activity at the mineralocorticoid receptor contributes to its overall pharmacological profile.

Signaling Pathway of Glucocorticoid Receptor Modulation

GR_Signaling_Pathway cluster_cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates & Binds to CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus GeneTranscription Gene Transcription GRE->GeneTranscription Modulates CellularResponse Cellular Response (e.g., anti-inflammatory, metabolic regulation) GeneTranscription->CellularResponse Leads to

Caption: Glucocorticoid Receptor (GR) Signaling Pathway Modulation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound in mice.

Table 1: Preclinical Dosing of this compound in Mice via Oral Gavage

ParameterValueReference
SpeciesMouse (Male C57)
Dosage60 mg/kg
FrequencyOnce a day
Duration3 weeks
Study ModelHigh-fat diet

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

ParameterValueReference
Dose50 mg/kg ([14C]-miricorilant)
Cmax (plasma)0.86 µg equiv/g
Primary Route of EliminationHepatic (feces >78%)
Tissue DistributionHigh levels observed in the liver

Experimental Protocol: Oral Gavage of this compound in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage. It is crucial that this technique is performed by trained personnel to minimize stress and ensure the well-being of the animals.

Materials

  • This compound

  • Vehicle (see Formulation section below)

  • Animal scale

  • Appropriately sized gavage needles (20-22 gauge for most adult mice) with a ball-tip

  • 1 mL syringes

  • Permanent marker

  • 70% ethanol for disinfection

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow Start Start WeighMouse 1. Weigh Mouse & Calculate Dose Volume Start->WeighMouse PrepareDose 2. Prepare this compound Formulation WeighMouse->PrepareDose MeasureNeedle 3. Measure Gavage Needle Length PrepareDose->MeasureNeedle RestrainMouse 4. Restrain Mouse (Scruffing) MeasureNeedle->RestrainMouse InsertNeedle 5. Gently Insert Gavage Needle RestrainMouse->InsertNeedle AdministerDose 6. Slowly Administer Dose InsertNeedle->AdministerDose WithdrawNeedle 7. Withdraw Needle Gently AdministerDose->WithdrawNeedle MonitorMouse 8. Monitor Mouse Post-Procedure WithdrawNeedle->MonitorMouse End End MonitorMouse->End

Caption: Step-by-step workflow for the oral gavage of this compound in mice.

Formulation of this compound for Oral Gavage

The specific vehicle used in published preclinical studies for this compound is not consistently reported. As this compound is a hydrophobic compound, a common and effective approach is to prepare a suspension.

  • Recommended Vehicle: A 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in sterile water is a widely used and generally well-tolerated vehicle for oral gavage of hydrophobic compounds in mice.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% methylcellulose or CMC solution.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.

    • Ensure the suspension is well-mixed immediately before each administration.

Note: The optimal vehicle and formulation may need to be determined empirically for your specific experimental conditions.

Procedure

  • Animal Preparation and Dose Calculation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the required volume of the this compound suspension based on the mouse's body weight and the target dosage (e.g., 60 mg/kg).

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg. It is advisable to use the smallest volume possible.

  • Gavage Needle Measurement:

    • Before the first gavage, measure the correct insertion length for each mouse. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The needle should extend to the last rib.

    • Mark this length on the needle with a permanent marker to ensure consistent and safe insertion.

  • Animal Restraint:

    • Restrain the mouse firmly but gently by scruffing the skin over the shoulders and back. This should immobilize the head and align the esophagus with the stomach.

  • Gavage Needle Insertion:

    • Hold the mouse in a vertical position.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and try again.

  • Administration of this compound Suspension:

    • Once the needle is correctly positioned to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the suspension.

    • Administering the dose too quickly can cause reflux and aspiration.

  • Needle Withdrawal and Post-Procedure Monitoring:

    • After administering the full dose, gently withdraw the needle in a single, smooth motion, following the same path as insertion.

    • Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or lethargy.

    • Continue to monitor the animals daily for any adverse effects.

Safety Precautions

  • Improper gavage technique can lead to serious injury, including esophageal or stomach perforation, or aspiration pneumonia.

  • Always use a gavage needle with a smooth, rounded ball-tip to minimize the risk of tissue damage.

  • Ensure that personnel are thoroughly trained and proficient in the technique before performing it on study animals.

References

Application Notes and Protocols for Assessing Liver Fat Reduction with Miricorilant using MRI-PDFF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for the quantitative assessment of liver fat reduction in clinical and preclinical studies of Miricorilant. This compound (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator being developed for the treatment of nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1] By selectively modulating cortisol activity, this compound aims to reduce the accumulation of fat in the liver.[2][3] MRI-PDFF is a non-invasive imaging biomarker that accurately and reproducibly quantifies the fraction of mobile protons bound to fat in the liver, providing a direct measure of hepatic steatosis.[4][5] A relative decline of 30% or more in MRI-PDFF has been associated with a higher likelihood of histologic response and NASH resolution, making it a valuable endpoint in clinical trials.

Mechanism of Action of this compound in Hepatic Steatosis

This compound is a selective glucocorticoid receptor (GR) modulator that acts as a mixed agonist/antagonist of the GR and an antagonist of the mineralocorticoid receptor (MR) in preclinical models. Both GR and MR have been implicated in the development and progression of NAFLD. Chronic activation of the GR in the liver by cortisol can promote hepatic steatosis by increasing de novo lipogenesis and fatty acid uptake while reducing fatty acid oxidation. By modulating GR activity, this compound is hypothesized to reverse these effects, leading to a reduction in liver fat. Its high activity in liver tissue makes it a promising candidate for the treatment of NASH.

Cortisol Excess Cortisol Activity GR Glucocorticoid Receptor (GR) in Hepatocytes Cortisol->GR Activates DNL Increased De Novo Lipogenesis GR->DNL FA_Uptake Increased Fatty Acid Uptake GR->FA_Uptake FA_Oxidation Decreased Fatty Acid Oxidation GR->FA_Oxidation Steatosis Hepatic Steatosis (Increased Liver Fat) DNL->Steatosis FA_Uptake->Steatosis FA_Oxidation->Steatosis This compound This compound Block Modulation This compound->Block Block->GR Modulates

This compound's Proposed Mechanism of Action in Reducing Liver Fat.

Quantitative Data on this compound-Induced Liver Fat Reduction

Clinical studies have demonstrated the potential of this compound to significantly reduce liver fat as measured by MRI-PDFF.

Table 1: Summary of Liver Fat Reduction in a Phase 1b Study of this compound

Treatment GroupDurationMean Relative Reduction in MRI-PDFFKey Findings
100 mg this compound (twice weekly)12 weeks~30%Well-tolerated with improvements in liver enzymes and metabolic markers.

Table 2: Individual Patient Data from a Phase 2a Study of this compound (Study Suspended)

Note: This study was suspended due to elevated liver transaminases, which resolved upon discontinuation of the drug. The data demonstrates the rapid and significant effect of this compound on liver fat.

Patient IDDoseDuration of Treatment (days)Baseline Liver Fat (%)Post-Treatment Liver Fat (%)Relative Reduction in Liver Fat (%)
1900 mg QD3023.48.1-65.3
2900 mg QD3122.613.9-38.5
3900 mg QD4424.913.2-47.0
4600 mg QD3412.63.3-73.8

Experimental Protocols

Protocol for Assessing Liver Fat Reduction with this compound using MRI-PDFF

This protocol outlines the key steps for quantifying changes in liver fat in response to this compound treatment using MRI-PDFF in a clinical trial setting.

1. Patient Selection and Screening:

  • Inclusion Criteria: Participants with a diagnosis of NASH, often confirmed by historical liver biopsy or a combination of non-invasive tests such as FibroScan® with a controlled attenuation parameter (CAP) ≥ 280 dB/m and liver stiffness measurement ≥ 8 kPa, and an MRI-PDFF with ≥ 8% steatosis.

  • Exclusion Criteria: Contraindications to MRI (e.g., certain metallic implants, claustrophobia), other causes of chronic liver disease, and significant alcohol consumption.

2. MRI-PDFF Acquisition Protocol:

  • Instrumentation: MRI scans should be performed on a 1.5T or 3T scanner from a major manufacturer (e.g., GE Healthcare, Siemens Healthineers, Philips Healthcare).

  • Sequence: A 3D spoiled gradient-recalled echo (GRE) sequence with multiple echo times is used to acquire data for fat and water separation. This allows for the calculation of the proton density fat fraction.

  • Imaging Parameters (Example):

    • Repetition Time (TR): < 20 ms

    • Flip Angle: 3-10 degrees

    • Echo Times (TE): Multiple echoes (e.g., 6-8) at specific intervals to capture in-phase and out-of-phase signals of fat and water.

  • Procedure:

    • The patient is positioned supine in the MRI scanner.

    • A torso coil is placed over the abdomen.

    • A series of localizer images are acquired to plan the subsequent scans.

    • The 3D GRE sequence is performed during a single breath-hold to minimize motion artifacts. The acquisition should cover the entire liver.

3. MRI-PDFF Data Analysis:

  • Software: Vendor-provided or third-party FDA-cleared software is used to process the raw MRI data and generate PDFF maps.

  • Region of Interest (ROI) Placement:

    • Multiple ROIs are drawn on the PDFF maps within each of the nine liver segments.

    • ROIs should be placed to avoid major blood vessels, bile ducts, and image artifacts.

    • The mean PDFF value from all ROIs is calculated to represent the average liver fat content for the patient.

  • Quantification: The PDFF is expressed as a percentage, representing the ratio of the density of protons in triglycerides to the total density of protons in both triglycerides and water.

4. Longitudinal Assessment:

  • Baseline MRI-PDFF is performed before initiating treatment with this compound.

  • Follow-up MRI-PDFF scans are conducted at predetermined time points during and after the treatment period (e.g., week 12, week 24, end of treatment).

  • The relative change in MRI-PDFF from baseline is calculated to assess the treatment effect.

Start Start: Patient with Suspected NASH Screening Screening: - Inclusion/Exclusion Criteria - Non-invasive Tests (FibroScan®) - Baseline Bloodwork Start->Screening Baseline_MRI Baseline MRI-PDFF Scan Screening->Baseline_MRI Randomization Randomization Baseline_MRI->Randomization Treatment This compound Treatment Arm Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Followup_MRI Follow-up MRI-PDFF Scans (e.g., Week 12, 24) Treatment->Followup_MRI Placebo->Followup_MRI Data_Analysis Data Analysis: - Calculate Change in MRI-PDFF - Statistical Analysis Followup_MRI->Data_Analysis End End of Study Data_Analysis->End

Experimental Workflow for a Clinical Trial of this compound.

Conclusion

This compound has demonstrated a promising ability to reduce liver fat in patients with NASH, as quantitatively assessed by MRI-PDFF. The provided protocols offer a standardized approach for researchers and drug development professionals to effectively utilize this non-invasive imaging biomarker in the evaluation of this compound's efficacy. The use of MRI-PDFF allows for accurate and reproducible measurement of changes in hepatic steatosis, facilitating the efficient assessment of treatment response in clinical trials.

References

Application Note: In Vitro Glucocorticoid Receptor Antagonist Assay for Miricorilant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator with a dual action, exhibiting both mixed agonist/antagonist effects on the GR and antagonist activity at the mineralocorticoid receptor (MR).[1][2][3] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of metabolic conditions such as non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][4] The glucocorticoid receptor is a nuclear receptor that, upon activation by endogenous glucocorticoids like cortisol, translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and the stress response. Dysregulation of GR signaling is implicated in various pathologies, making GR antagonists a valuable therapeutic class.

This application note provides a detailed protocol for an in vitro reporter gene assay to characterize the GR antagonist activity of this compound. This type of cell-based functional assay is crucial for determining the potency of antagonist compounds by measuring their ability to inhibit the transcriptional activity of the GR induced by a known agonist. While specific quantitative data for this compound's GR antagonist activity is not publicly available, this document will use data from the similar selective GR modulator, Relacorilant, as a representative example to illustrate the expected outcomes.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid agonist (like cortisol or the synthetic agonist dexamethasone) to the cytoplasmic GR triggers the dissociation of chaperone proteins, leading to the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, initiating the transcription of target genes. A GR antagonist, such as this compound, competes with the agonist for binding to the GR, thereby preventing its activation and subsequent gene transcription.

GR_Signaling_Pathway Glucocorticoid Receptor (GR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Glucocorticoid Agonist (e.g., Dexamethasone) GR_complex Inactive GR-Hsp90 Complex Agonist->GR_complex Binds This compound This compound (Antagonist) This compound->GR_complex Binds & Blocks Active_GR Activated GR GR_complex->Active_GR Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Initiates GR_Antagonist_Assay_Workflow GR Antagonist Assay Workflow A 1. Seed Cells (HEK-293T-GR-GRE-Luc) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Pre-treat with this compound (or control antagonist) for 1 hour B->C D 4. Add Dexamethasone (agonist) at EC80 concentration C->D E 5. Incubate (18-24 hours) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence (Luminometer) F->G H 8. Data Analysis (IC50 determination) G->H

References

Preparation of Miricorilant Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist.[1][2] It is a small molecule being investigated for its therapeutic potential in various conditions, including metabolic diseases.[1][3] Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable results in in vitro studies. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties and Solubility

A clear understanding of this compound's properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₂₄H₂₃F₃N₂O₂[1]
Molecular Weight 428.45 g/mol
Appearance Solid-
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

While this compound is known to be soluble in DMSO, specific quantitative solubility data is not widely published. Therefore, it is recommended to perform a solubility test to determine the maximum concentration for a stock solution.

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine Desired Stock Concentration: A common starting point for a stock solution is 10 mM.

  • Calculate Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 428.45 g/mol / 1000 = 4.28 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the desired volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

  • Stability in Media: The stability of this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and media components. For experiments lasting several days, it is advisable to refresh the media with freshly prepared this compound solution at regular intervals. An experiment using this compound for up to 5 days in human hepatocyte-like cells suggests reasonable stability over this period.

  • Aseptic Technique: Always use sterile techniques when preparing and handling cell culture solutions to prevent contamination.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Volume of Stock (µL) = (Final Concentration (nM) * Final Volume (mL)) / Stock Concentration (mM) * 1000

  • Prepare Working Solution: In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by pipetting.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound-treated samples.

In Vitro Experimental Parameters

The following table summarizes reported in vitro concentrations of this compound used in specific experimental contexts.

Cell TypeAssayConcentration(s)
Human Hepatocyte-like Cells (HepaRG)Gene Expression Analysis400 nM
Human Liver Carcinoma Cell LineGR Antagonism (TAT activity)Kᵢ = 100 nM
Rat Hepatoma Cell LineGR Antagonism (TAT activity)Kᵢ = 11 nM

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Treatment

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solution (in Culture Medium) stock->working cells Seed Cells in Culture Plates treat Treat Cells with This compound or Vehicle cells->treat incubate Incubate for Desired Duration (e.g., 8h, 5 days) treat->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., Gene Expression, etc.) harvest->assay data Data Analysis assay->data

Caption: A generalized workflow for in vitro experiments using this compound.

This compound Signaling Pathway

This compound functions by antagonizing the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).

G cluster_ligand cluster_receptor cluster_cellular Glucocorticoids Glucocorticoids (e.g., Cortisol) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Activates MR Mineralocorticoid Receptor (MR) Glucocorticoids->MR Activates This compound This compound This compound->GR Antagonizes This compound->MR Antagonizes Translocation Nuclear Translocation & Gene Transcription GR->Translocation MR->Translocation Response Cellular Response (e.g., altered gene expression) Translocation->Response

Caption: this compound's mechanism of action via GR and MR antagonism.

References

Formulation Development of Miricorilant for Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation development of Miricorilant (CORT118335) for use in preclinical animal research. This compound is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist with low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] The protocols outlined below are designed to address the challenges associated with the oral delivery of poorly soluble compounds to ensure consistent and reliable exposure in animal models. This document covers vehicle selection, formulation preparation for oral gavage, and analytical methods for quantification in plasma.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development. As a BCS Class II drug, it is characterized by high permeability and low solubility.[1]

PropertyValue/DescriptionSource
Molecular Formula C₂₄H₂₃F₃N₂O₂[PubChem]
Molar Mass 428.455 g·mol⁻¹[PubChem]
Aqueous Solubility Very low. Predicted water solubility is 0.000332 mg/mL.[DrugBank Online]
BCS Classification Class II (Low Solubility, High Permeability)[Inferred from properties]
Protein Binding >99% in mice, rats, monkeys, and humans.[3]
Metabolism Predominantly metabolized by CYP2C19 (≈94%).[3]
Elimination Primarily hepatic, with the majority recovered in feces (>78%).

Preclinical Vehicle Selection and Solubility

The low aqueous solubility of this compound necessitates the use of enabling formulations for preclinical oral dosing. The selection of an appropriate vehicle system is critical for achieving adequate drug exposure for pharmacokinetic and toxicokinetic studies. Common approaches for BCS Class II compounds include suspensions, solutions in co-solvents, or lipid-based systems.

Note: Specific quantitative solubility data for this compound in common preclinical vehicles is not publicly available. The following table provides representative solubility targets for a BCS Class II compound to guide vehicle screening. Researchers must experimentally determine the actual solubility of this compound in their chosen vehicles.

Vehicle/ExcipientTypeTarget Solubility (mg/mL) - Example DataRationale for Use
Water Aqueous< 0.01Baseline for comparison
0.5% Methylcellulose Suspending Agent< 0.01 (forms a suspension)Provides viscosity to keep drug particles suspended.
Polyethylene Glycol 400 (PEG 400) Co-solvent/Solubilizer5 - 20A common non-aqueous vehicle for solubilizing lipophilic compounds.
Propylene Glycol (PG) Co-solvent/Solubilizer2 - 10Another common co-solvent, often used in combination with other excipients.
Polysorbate 80 (Tween 80) Surfactant1 - 5 (in aqueous dispersion)A non-ionic surfactant that improves wettability and can form micelles to enhance solubility.
20% Solutol HS 15 in Water Surfactant Solution5 - 15A non-ionic solubilizer and emulsifying agent.
Sesame Oil Lipid Vehicle1 - 10A lipid-based vehicle that can enhance lymphatic absorption.

Signaling Pathway of this compound's Targets

This compound exerts its pharmacological effects by modulating the glucocorticoid and mineralocorticoid receptors. Understanding these pathways is crucial for interpreting pharmacodynamic data.

Glucocorticoid Receptor (GR) Signaling Pathway

Glucocorticoids (like cortisol) diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins (HSPs). Ligand binding causes the dissociation of HSPs and the translocation of the GR into the nucleus. Inside the nucleus, GR can act as a transcription factor in two primary ways:

  • Transactivation: GR homodimers bind to Glucocorticoid Response Elements (GREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.

  • Transrepression: GR monomers can bind to other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thus repressing the expression of pro-inflammatory genes.

This compound, as a selective GR modulator, is designed to alter the balance between these transrepression and transactivation activities.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_HSP GR HSP90 p23 GC->GR_HSP Binds This compound This compound This compound->GR_HSP Binds & Modulates GR_active Activated GR GR_HSP->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE GRE (DNA) GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Binds & Inhibits Gene_Activation Target Gene Transcription (Transactivation) GRE->Gene_Activation Initiates Gene_Repression Inflammatory Gene Repression (Transrepression) NFkB_AP1->Gene_Repression Inhibited

Glucocorticoid Receptor (GR) Signaling Pathway
Mineralocorticoid Receptor (MR) Signaling Pathway

Similar to GR, the MR is located in the cytoplasm in an inactive state, complexed with HSPs. Mineralocorticoids (like aldosterone) bind to the MR, leading to HSP dissociation and nuclear translocation. In the nucleus, the activated MR homodimerizes and binds to Hormone Response Elements (HREs) to regulate the transcription of genes involved in sodium and water balance, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump. This compound acts as an antagonist at this receptor, blocking these downstream effects.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR HSP90 Aldosterone->MR_HSP Binds This compound This compound (Antagonist) This compound->MR_HSP Blocks Binding MR_active Activated MR MR_HSP->MR_active HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization cluster_nucleus cluster_nucleus MR_active->cluster_nucleus Translocation HRE HRE (DNA) MR_dimer->HRE Binds Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) HRE->Gene_Transcription Regulates

Mineralocorticoid Receptor (MR) Signaling Pathway

Experimental Protocols

The following protocols provide a framework for the preparation and analysis of this compound formulations for preclinical research.

Protocol: Preparation of this compound Oral Suspension (10 mg/mL)

This protocol describes the preparation of a homogenous suspension suitable for oral gavage in rodents. A combination of a suspending agent (methylcellulose) and a wetting agent (Tween 80) is used to improve the dispersibility of the hydrophobic drug powder.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • 0.5% (w/v) Methylcellulose in purified water

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution in advance by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to form a clear, viscous solution.

  • Weighing: Accurately weigh the required amount of this compound API. For a 10 mL batch at 10 mg/mL, 100 mg of API is needed.

  • Wetting the API: Transfer the weighed this compound powder to a glass mortar. Add a small volume of Tween 80 (e.g., 2% of the final volume, 200 µL for a 10 mL batch) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is wetted and does not clump.

  • Initial Suspension: Gradually add a small amount of the 0.5% methylcellulose vehicle to the paste while continuously triturating to form a homogenous slurry.

  • Final Formulation: Transfer the slurry to a calibrated volumetric flask or graduated cylinder. Use additional methylcellulose vehicle to rinse the mortar and pestle, adding the rinsate to the flask to ensure complete transfer of the drug.

  • Volume Adjustment: Add the 0.5% methylcellulose vehicle to reach the final desired volume.

  • Homogenization: Add a magnetic stir bar and stir the suspension for at least 30 minutes to ensure uniformity. The suspension should be continuously stirred during dosing to maintain homogeneity.

Stability: This formulation should be prepared fresh daily. If storage is required, it should be stored at 2-8°C and protected from light. A re-suspension assessment (e.g., vortexing or stirring) is required before each use.

Formulation_Workflow cluster_prep Preparation Steps cluster_dosing Dosing weigh_api 1. Weigh this compound API wetting 3. Wet API with Tween 80 in Mortar weigh_api->wetting weigh_excipients 2. Prepare Vehicle (0.5% MC, Tween 80) weigh_excipients->wetting slurry 4. Add Vehicle to form Slurry wetting->slurry qs 5. QS to Final Volume with Vehicle slurry->qs stir 6. Homogenize (Stir for 30 min) qs->stir dosing 7. Administer via Oral Gavage (Continuous Stirring) stir->dosing

Oral Suspension Formulation Workflow
Protocol: Quantification of this compound in Rat Plasma via LC-MS/MS

This section outlines a representative protocol for the bioanalysis of this compound in plasma. As a specific validated method is not publicly available, this protocol is based on standard practices for small molecules in biological matrices. The method requires full validation according to regulatory guidelines (e.g., FDA, EMA).

Instrumentation and Conditions (Representative):

  • HPLC System: Shimadzu Nexera or Waters Acquity UPLC

  • Mass Spectrometer: Sciex 6500+ or Thermo Fisher Quantiva Triple Quadrupole

  • Analytical Column: Kinetex C18 (150x3mm, 2.6µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Sample Preparation (Protein Precipitation):

  • Aliquoting: Thaw plasma samples and standards on ice. Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound) to each sample, vortex briefly.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Mixing: Seal the plate and vortex for 2 minutes at high speed.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • Injection: Inject the supernatant onto the LC-MS/MS system.

Method Validation Parameters: The method must be validated for selectivity, accuracy, precision, linearity, range, limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative). The table below summarizes typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio > 10; acceptable accuracy and precision.
Recovery Consistent, precise, and reproducible.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.
Stability Analyte concentration within ±15% of nominal concentration.

Conclusion

The successful preclinical development of this compound relies on robust formulation strategies to overcome its poor aqueous solubility. The application notes and protocols provided herein offer a comprehensive guide for researchers. The use of a well-characterized oral suspension is a practical approach for initial animal studies. Furthermore, the implementation of a validated, sensitive LC-MS/MS method is imperative for the accurate assessment of pharmacokinetic profiles. All protocols should be optimized and validated within the specific laboratory setting to ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Miricorilant Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with miricorilant in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator. It has been shown to have mixed agonist/antagonist effects on the GR and also possesses modest antagonist activity at the mineralocorticoid receptor (MR).[1] Its primary mechanism of action involves modulating the activity of the glucocorticoid receptor, a key player in various physiological processes including metabolism, inflammation, and stress response.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a small molecule with the molecular formula C₂₄H₂₃F₃N₂O₂ and a molecular weight of approximately 428.4 g/mol .[2] It is a hydrophobic compound, and predictions suggest it has very low aqueous solubility. One source predicts a water solubility of 0.000332 mg/mL. In vitro studies have also shown that this compound has high plasma protein binding (>99%), which is often characteristic of lipophilic compounds.[1]

Q3: I am observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?

A3: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The primary cause is the concentration of this compound exceeding its solubility limit in the final experimental medium. This can be influenced by several factors, including the final concentration of the compound, the concentration of the solvent (typically DMSO) used to prepare the stock solution, and the method of dilution.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution for in vitro studies. While specific quantitative solubility data in DMSO is not readily published, chemical suppliers of this compound for research purposes indicate its solubility in this solvent.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, some sensitive or primary cell lines may be affected at concentrations above 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your in vitro experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media Poor Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the hydrophobic compound to "crash out" of solution.Employ a serial dilution method. First, create an intermediate dilution of your high-concentration this compound stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium with gentle but thorough mixing (e.g., vortexing or swirling) to ensure rapid and even dispersion.
Localized High Concentration: Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to precipitation.Add the this compound stock solution drop-wise to the final volume of media while gently agitating the flask or plate. This helps to avoid localized supersaturation.
Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound.Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Precipitate forms over time during incubation Compound Instability: this compound may degrade or aggregate over extended periods under incubation conditions (37°C, humidified atmosphere).While specific stability data is limited, consider reducing the incubation time if your experimental design allows. For longer experiments, it is advisable to prepare fresh this compound-containing media.
Interaction with Media Components: this compound may interact with components in the serum or media, leading to the formation of insoluble complexes.If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if it is compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) may also help to improve the solubility of hydrophobic compounds.
Evaporation of Media: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Precipitate observed after thawing a frozen stock solution Freeze-Thaw Instability: The compound may have precipitated out of the DMSO stock solution during the freeze-thaw cycle.Before use, warm the stock solution to room temperature or briefly at 37°C and vortex thoroughly to ensure any precipitate is redissolved. To minimize this issue, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 428.4 g/mol PubChem[2]
Molecular Formula C₂₄H₂₃F₃N₂O₂PubChem[2]
Predicted Water Solubility 0.000332 mg/mLDrugBank
Plasma Protein Binding >99%In vitro studies
Recommended Max. DMSO in Cell Culture ≤ 0.5% (v/v)General cell culture guidelines
Ideal Max. DMSO in Cell Culture ≤ 0.1% (v/v)General cell culture guidelines

Experimental Protocols

1. Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Note: As the exact solubility limit of this compound in DMSO is not publicly available, it is recommended to start with a concentration in the 10-20 mM range. If the compound does not fully dissolve, a lower concentration should be prepared.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, brief sonication (5-10 minutes in a water bath sonicator) may be used.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

2. Dilution of this compound for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • Frozen aliquot of this compound stock solution (from Protocol 1)

  • Complete cell culture medium (specific to your cell line), pre-warmed to 37°C

  • Sterile tubes and pipettes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare any necessary intermediate dilutions of the stock solution in 100% sterile DMSO. This is particularly important if very low final concentrations of this compound are required, as it allows for a larger volume of the intermediate stock to be added to the media, facilitating better mixing.

  • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.

  • While gently swirling or vortexing the medium, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.

  • Ensure the final DMSO concentration is within the tolerated range for your specific cell line (ideally ≤ 0.1%).

  • Use the freshly prepared this compound-containing medium to treat your cells immediately.

Visualizations

GR_Signaling_Pathway cluster_cytoplasm cluster_nucleus This compound This compound GR_complex GR-HSP90 Complex (Inactive) This compound->GR_complex Binds to GR Cytoplasm Cytoplasm Nucleus Nucleus GR_active Activated GR GR_complex->GR_active Conformational Change & HSP90 Dissociation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Nuclear Translocation Gene_Transcription Gene Transcription (Activation/Repression) GRE->Gene_Transcription Biological_Effects Modulation of: - Metabolism - Inflammation - Fibrosis Gene_Transcription->Biological_Effects

Caption: this compound's Mechanism of Action via the Glucocorticoid Receptor Pathway.

Experimental_Workflow start Start: this compound Powder stock_prep 1. Prepare High-Concentration Stock in 100% DMSO start->stock_prep intermediate_dil 2. (Optional) Intermediate Dilution in 100% DMSO stock_prep->intermediate_dil working_sol 3. Dilute in Pre-warmed (37°C) Cell Culture Medium stock_prep->working_sol Direct Dilution (if applicable) intermediate_dil->working_sol precipitate_check1 Precipitation? working_sol->precipitate_check1 cell_treatment 4. Treat Cells in Culture incubation 5. Incubate for Desired Time cell_treatment->incubation assay 6. Perform Downstream Assay (e.g., Gene Expression, Viability) incubation->assay precipitate_check1->cell_treatment No troubleshoot1 Troubleshoot: - Use Serial Dilution - Add Drop-wise to Warmed Media - Vortex During Addition precipitate_check1->troubleshoot1 Yes troubleshoot1->working_sol

Caption: Recommended Workflow for Preparing and Using this compound in Cell-Based Assays.

References

Optimizing Miricorilant dosage to minimize adverse effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miricorilant in in vivo models. The information is designed to help optimize dosage and minimize adverse effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator and a mineralocorticoid receptor (MR) antagonist.[1] It is being investigated for conditions like non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.

Q2: What are the most common adverse effects observed with this compound in in vivo studies?

A2: The most significant adverse effect reported in clinical trials is a transient elevation of serum aminotransferases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3][4] This effect appears to be dose-dependent.

Q3: At what dosages have liver enzyme elevations been observed?

A3: In a Phase 2a study for NASH (NCT03823703), daily doses of 600 mg and 900 mg of this compound were associated with significant increases in ALT and AST levels, leading to the suspension of the trial.[2] However, these elevations were reversible upon discontinuation of the drug.

Q4: Is it possible to administer this compound without causing liver enzyme elevations?

A4: Yes, a Phase 1b clinical trial in patients with NASH demonstrated that a lower, intermittent dosing regimen of 100 mg twice weekly was safe and well-tolerated, without an associated rise in hepatic transaminase levels. This suggests that both the dose and the dosing schedule are critical factors in minimizing this adverse effect.

Q5: Have any adverse effects been noted in preclinical studies?

A5: A preclinical study in mice on a high-fat diet receiving 60 mg/kg of this compound daily showed a transient increase in AST levels that normalized by the third week of treatment despite continued administration. In a rat model of olanzapine-induced weight gain, this compound was effective in reversing weight gain, and no treatment-related adverse clinical signs were reported.

Troubleshooting Guide: Managing Elevated Liver Enzymes

Issue: Elevated ALT and AST levels are observed during an in vivo study with this compound.

Possible Cause: The dosage of this compound may be too high for the specific model or individual subject.

Suggested Actions:

  • Monitor Liver Enzymes Closely: Implement a frequent monitoring schedule for ALT and AST levels, especially during the initial weeks of treatment. In a clinical trial, elevations were observed around 4 weeks.

  • Consider Dose Reduction: If liver enzyme elevations are observed, a reduction in the this compound dosage should be considered.

  • Evaluate Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.g., twice weekly) has been shown to be better tolerated in clinical settings.

  • Temporary Discontinuation: In cases of significant enzyme elevations, temporary discontinuation of this compound may be necessary. Clinical data shows that enzyme levels typically return to baseline after stopping the drug.

  • Correlate with Efficacy: In the Phase 2a NASH trial, liver enzyme elevations were observed in patients who also showed a significant reduction in liver fat. It may be useful to assess whether the elevations are linked to the desired therapeutic effect in your model.

Data on Dose-Dependent Adverse Effects

Table 1: Clinical Trial Data on this compound and Liver Enzyme Elevation in NASH Patients (Phase 2a, NCT03823703)

DosageFrequencyAdverse EffectIncidenceNotes
600 mgDailyElevated ALT/ASTObserved in patients with liver fat reductionElevations were transient and resolved upon discontinuation.
900 mgDailyElevated ALT/AST4 of the first 5 patients treated showed elevationsStudy was suspended due to these findings. Elevations were transient.

Table 2: Clinical Trial Data on a Well-Tolerated this compound Dosage in NASH Patients (Phase 1b)

DosageFrequencyAdverse EffectIncidence
100 mgTwice WeeklyElevated ALT/ASTNo associated rise in hepatic transaminase levels reported.

Table 3: Preclinical Data on this compound and Liver Enzymes in a High-Fat Diet Mouse Model

DosageFrequencyAdverse EffectObservation
60 mg/kgDailyElevated ASTA transient increase was observed at week 2, which normalized by week 3.

Experimental Protocols

Preclinical Model: Reversal of Olanzapine-Induced Weight Gain in Rats
  • Animal Model: Female Sprague-Dawley rats.

  • Weight Induction Phase (5 weeks):

    • Administer olanzapine (OLZ) to induce weight gain.

    • A vehicle-only group serves as a control.

  • Treatment Phase (starting week 6):

    • Continue olanzapine administration in all but the vehicle-only control group.

    • Administer this compound orally at various dosing regimens to the treatment groups.

    • Include an olanzapine + vehicle group as a control.

  • Assessments:

    • Monitor body weight and food consumption regularly.

    • Conduct clinical observations for any adverse effects.

Clinical Trial Protocol: Phase 2a Study in Patients with Presumed NASH (NCT03823703)
  • Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Patients with presumed NASH.

  • Treatment Arms:

    • This compound 600 mg, orally, once daily.

    • This compound 900 mg, orally, once daily.

    • Placebo, orally, once daily.

  • Duration: 12 weeks.

  • Primary Endpoint: Relative change in liver fat content from baseline as measured by MRI-PDFF.

  • Safety Monitoring: Regular monitoring of safety and tolerability, including frequent measurement of ALT and AST levels.

Visualizations

G This compound Mechanism of Action in Hepatocytes cluster_cell Hepatocyte cluster_nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Modulates MR Mineralocorticoid Receptor (MR) This compound->MR Antagonizes Nucleus Nucleus GR->Nucleus Translocation MR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Nucleus->GRE MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Gene_Expression Altered Gene Expression GRE->Gene_Expression MRE->Gene_Expression Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Reduction of Inflammation Gene_Expression->Inflammation

Caption: this compound's dual action on GR and MR pathways in liver cells.

G Troubleshooting Workflow for Elevated Liver Enzymes Start Start this compound Administration Monitor Monitor ALT/AST Levels Regularly Start->Monitor Check_Levels ALT/AST Levels Elevated? Monitor->Check_Levels Continue Continue Treatment and Monitoring Check_Levels->Continue No Action Implement Corrective Actions Check_Levels->Action Yes Continue->Monitor Dose_Reduction Reduce Dosage Action->Dose_Reduction Intermittent_Dosing Switch to Intermittent Dosing Action->Intermittent_Dosing Discontinuation Temporary Discontinuation Action->Discontinuation Reassess Reassess ALT/AST Levels Dose_Reduction->Reassess Intermittent_Dosing->Reassess Discontinuation->Reassess Resolved Levels Normalized? Reassess->Resolved Resume Consider Resuming Treatment at Lower Dose Resolved->Resume Yes Stop Stop Treatment Resolved->Stop No

Caption: A step-by-step guide for managing liver enzyme elevations.

References

Technical Support Center: Investigating Miricorilant's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of Miricorilant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary known on-target activities of this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator with mixed agonist and antagonist properties.[1][2] It also functions as a mineralocorticoid receptor (MR) antagonist.[2][3][4] Its high activity in liver tissue makes it a candidate for treating conditions like non-alcoholic steatohepatitis (NASH).

Q2: What are the potential off-target interactions of this compound identified in preclinical studies?

A2: Preclinical in vitro studies have identified several potential off-target interactions. This compound has been shown to be a modest inhibitor of CYP3A4, CYP2C8, and CYP2C9, and a strong inhibitor of the Breast Cancer Resistance Protein (BCRP), a drug transporter. While this compound itself is reported to have no progesterone activity, a similar compound from the same class showed weak partial agonism on the progesterone receptor (PR) at high doses, suggesting this could be a point of investigation for related molecules.

Q3: Have any potential off-target effects been observed in clinical trials?

A3: In Phase 1 clinical studies, this compound was generally well-tolerated. However, some studies have reported side effects such as elevated serum aminotransferases, which resolved after discontinuing the drug. These elevations could be related to on-target effects in the liver or potential off-target activities. Clinical drug-drug interaction studies confirmed this compound as a strong inhibitor of CYP2C8 and a moderate inhibitor of BCRP.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results could arise from several factors. Given that this compound is primarily metabolized by CYP2C19, genetic variations in this enzyme within your cell lines or animal models could lead to differences in compound exposure and response. Additionally, its inhibitory effects on drug transporters like BCRP and metabolic enzymes like CYP2C8 could lead to interactions with other compounds in your experimental system. Ensure consistent sourcing and purity of the compound and consider potential genetic backgrounds of your experimental models.

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed after this compound treatment.

Possible Cause: This could be due to an off-target effect. This compound's known modest antagonism of the mineralocorticoid receptor could be a factor. Additionally, at higher concentrations, other, yet unidentified, off-target interactions may occur.

Solution:

  • Dose-Response Analysis: Perform a wide-range dose-response curve to see if the unexpected phenotype is present at lower concentrations that are more selective for the glucocorticoid receptor.

  • Competitive Binding Assays: Use selective antagonists for other potential targets (e.g., mineralocorticoid receptor) in conjunction with this compound to see if the unexpected phenotype is reversed.

  • Off-Target Screening Panel: Screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential unintended targets.

Problem: Observing significant drug-drug interactions in co-treatment studies.

Possible Cause: this compound is a known inhibitor of CYP enzymes and drug transporters.

Solution:

  • Consult Metabolism Data: Refer to the known inhibitory profile of this compound (see Table 1) and verify if your co-administered compound is a substrate of CYP2C8 or BCRP.

  • Washout Periods: If conducting in vivo studies, ensure adequate washout periods between administration of this compound and other therapeutic agents.

  • In Vitro Metabolism Assays: Conduct in vitro metabolism studies using liver microsomes to quantify the inhibitory potential of this compound on the metabolism of your co-administered drug.

Quantitative Data Summary

Table 1: In Vitro and Clinical Off-Target Interaction Profile of this compound

Target FamilySpecific TargetInteractionPotencyReference
Nuclear Receptors Glucocorticoid Receptor (GR)Mixed Agonist/AntagonistPrimary Target
Mineralocorticoid Receptor (MR)AntagonistModest
CYP Enzymes CYP2C8InhibitionStrong (Clinical)
CYP3A4InhibitionModest (In Vitro)
CYP2C9InhibitionModest (In Vitro)
CYP2C19SubstrateN/A
Transporters BCRPInhibitionStrong (In Vitro), Moderate (Clinical)
Other Enzymes UGT1A1InhibitionModest (In Vitro)

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening Using a Commercial Panel

This protocol outlines a general procedure for screening this compound against a broad panel of off-target proteins.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a series of dilutions to be used in the assays.

  • Assay Selection: Choose a commercial off-target screening service that provides a broad panel of receptors, kinases, ion channels, and enzymes relevant to your research. These are typically radioligand binding assays or enzymatic assays.

  • Assay Execution: Submit the prepared this compound samples to the screening service. The service will perform the assays according to their established protocols, typically at a single high concentration (e.g., 10 µM) for initial screening.

  • Data Analysis: The service will provide a report detailing the percent inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant hits, perform concentration-response assays to determine the IC50 or Ki values to understand the potency of the off-target interaction.

Protocol 2: Cell-Based Assay to Investigate Mineralocorticoid Receptor Antagonism

This protocol describes a method to confirm the MR antagonist activity of this compound in a cellular context.

  • Cell Culture: Culture a cell line known to express the mineralocorticoid receptor (e.g., HEK293 cells stably transfected with the human MR).

  • Reporter Gene Assay: Transfect the cells with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the cells with a known MR agonist (e.g., aldosterone) in the presence and absence of varying concentrations of this compound. Include a known MR antagonist (e.g., spironolactone) as a positive control.

  • Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter gene activity against the concentration of this compound. A decrease in the agonist-induced signal with increasing concentrations of this compound indicates antagonist activity. Calculate the IC50 value.

Visualizations

Miricorilant_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Mixed Agonist/ Antagonist MR Mineralocorticoid Receptor (MR) This compound->MR Antagonist CYP2C8 CYP2C8 This compound->CYP2C8 Inhibits BCRP BCRP Transporter This compound->BCRP Inhibits GR_Signaling Modulation of Gene Expression GR->GR_Signaling MR_Signaling Blocked Gene Expression MR->MR_Signaling Other_Substrates Other Drug Substrates CYP2C8->Other_Substrates Metabolizes Drug_Efflux Drug Efflux BCRP->Drug_Efflux

Caption: this compound's on-target and potential off-target signaling pathways.

Off_Target_Screening_Workflow Start Start: Unexpected Experimental Result Hypothesize Hypothesize Off-Target Effect Start->Hypothesize In_Silico In Silico / Computational Screening Hypothesize->In_Silico In_Vitro In Vitro Broad Panel Screening (e.g., CEREP) Hypothesize->In_Vitro Hit_Identified Hit Identified? In_Silico->Hit_Identified In_Vitro->Hit_Identified Cell_Based Cell-Based Functional Assays Validate Validate in Relevant Biological System Cell_Based->Validate Dose_Response Determine Potency (IC50/Ki) Concentration-Response Curve Hit_Identified->Dose_Response Yes No_Hit No Significant Hits: Re-evaluate Hypothesis Hit_Identified->No_Hit No Dose_Response->Cell_Based End End: Characterized Off-Target Effect Validate->End No_Hit->Hypothesize

References

Managing elevated liver enzymes with Miricorilant treatment in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing elevated liver enzymes during studies with Miricorilant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: Has treatment with this compound been associated with elevated liver enzymes in studies?

A1: Yes, transient elevations in serum aminotransferases (ALT and AST) have been observed in some clinical trials involving this compound, particularly in studies with patients diagnosed with nonalcoholic steatohepatitis (NASH).[1]

Q2: What is the typical onset and magnitude of these liver enzyme elevations?

A2: In a Phase 2a study in patients with NASH receiving daily doses of 600 mg or 900 mg, elevated serum aminotransferase levels greater than five times the upper limit of normal (>5x ULN) were observed at approximately four weeks of treatment.[1]

Q3: What is the current hypothesis regarding the mechanism behind this compound-associated liver enzyme elevations?

A3: The leading hypothesis is that the transient elevations in liver enzymes are linked to the rapid, pharmacologically-induced mobilization of fat from the liver, rather than direct hepatocellular toxicity.[2] This is supported by the concurrent observation of significant, rapid reductions in liver fat content in the same patients who experienced enzyme elevations. A metabolomic analysis was planned to further investigate if the elevations are due to a rapid enhancement in hepatic metabolic activity.

Q4: What happens to the elevated liver enzymes upon cessation of this compound?

A4: In all reported cases, the elevations in ALT and AST resolved and returned to baseline after this compound administration was discontinued. No instances meeting Hy's Law criteria have been reported in these studies.

Q5: Are the liver enzyme elevations dependent on the dosing regimen?

A5: Evidence strongly suggests the elevations are dose and schedule-dependent. Daily dosing regimens (50-150 mg) in a Phase 1b study were more likely to cause transaminase elevations. In contrast, a twice-weekly dosing schedule (100 mg) was found to be safe and well-tolerated, producing a gradual reduction in liver fat over 12 weeks without an associated rise in hepatic transaminases.

Q6: Have these elevations been observed in all study populations?

A6: No. Interestingly, in a proof-of-concept study with healthy subjects, co-administration of this compound with olanzapine was associated with smaller increases in ALT and AST compared to the placebo-plus-olanzapine group. Furthermore, an extensive Phase 1 study in healthy volunteers found no effects of this compound alone on liver enzymes. This suggests the phenomenon is specific to patient populations with underlying hepatic steatosis.

Troubleshooting Guide: Managing Elevated Liver Enzymes

If elevated liver enzymes are observed during your experiment, follow this logical progression for assessment and management.

A Initial Observation: Elevated ALT/AST B Confirm Finding: Repeat LFTs to verify elevation and rule out lab error. A->B C Assess Magnitude & Context: Is elevation >3x or >5x ULN? Is there a concurrent rapid reduction in liver fat? B->C D Action 1: Interrupt Dosing Suspend this compound administration as per protocol. C->D If clinically significant E Action 2: Monitor for Resolution Perform serial LFTs (e.g., weekly) to track enzyme levels. D->E F Did enzymes return to baseline? E->F G Yes: Consider Re-challenge with Modified Regimen (e.g., lower dose, reduced frequency) F->G Yes H No: Investigate Alternative Causes (e.g., co-medications, other liver pathology) F->H No

Caption: Troubleshooting workflow for managing elevated liver enzymes.

Data from Key this compound Studies

Table 1: Liver Fat and Enzyme Changes in Phase 2a NASH Study (NCT03823703)

This study was suspended after observing transient liver enzyme elevations.

PatientThis compound Dose (per day)Duration (days)Baseline Liver Fat (%)Follow-up Liver Fat (%)Relative Reduction in Liver Fat (%)Liver Enzyme Finding
1900 mg3017.66.1-65.3%Elevated ALT/AST >5x ULN
2900 mg3127.817.1-38.5%Elevated ALT/AST >5x ULN
3900 mg4428.315.0-47.0%Elevated ALT/AST >5x ULN
4600 mg3412.63.3-73.8%Elevated ALT/AST >5x ULN
Data sourced from a Corcept Therapeutics press release.
Table 2: Comparison of Dosing Regimens from Phase 1b Study (NCT05117489)
Dosing RegimenKey Efficacy OutcomeLiver Enzyme Safety Finding
Daily Dosing (50-150 mg)Produced greater reductions in liver fat content by week 6.More likely to result in concurrent transaminase elevation requiring study drug interruption or discontinuation.
Twice-Weekly Dosing (100 mg)Provided a gradual reduction in liver fat of ~30% over 12 weeks.Safe and well-tolerated; did not have an associated rise in hepatic transaminase levels.

Experimental Protocols

Protocol: Liver Function Monitoring in Clinical Trials

Based on protocols from this compound studies (e.g., NCT03823703), a robust liver safety monitoring plan is critical.

1. Baseline Assessment:

  • Establish stable baseline ALT and AST measurements before initiating dosing.

  • Obtain two separate samples at least four weeks and no more than six months apart.

  • For eligibility, if either sample is >1.5x ULN, the variability between the two measurements should not exceed 50%. A third sample may be required if variability is too high.

2. On-Treatment Monitoring:

  • Measure liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin, at regular intervals (e.g., screening, baseline, and every 2-4 weeks during treatment).

3. Criteria for Action:

  • Protocol-defined thresholds: Establish clear ULN multiples (e.g., >3x, >5x, >8x ULN) for ALT and AST that trigger specific actions.

  • Actionable Events:

    • Increased Monitoring: For minor elevations, increase the frequency of LFT monitoring.

    • Dose Interruption/Discontinuation: For clinically significant elevations (e.g., >5x ULN), suspend or permanently discontinue dosing.

    • Hy's Law Assessment: If elevations in ALT/AST are accompanied by elevated total bilirubin (>2x ULN) without cholestasis, immediately discontinue the investigational product and evaluate for severe drug-induced liver injury.

cluster_0 Pre-Treatment cluster_1 On-Treatment A Screening LFTs (Sample 1) B Confirm Baseline LFTs (Sample 2, ≥4 wks later) A->B C Check Variability (≤50% if >1.5x ULN) B->C D Eligible for Dosing C->D E Initiate this compound Dosing D->E F Periodic LFT Monitoring (e.g., every 2-4 weeks) E->F G ALT/AST >5x ULN? F->G H Continue Treatment & Monitoring G->H No I Interrupt Dosing & Increase Monitoring Frequency G->I Yes

Caption: Experimental workflow for liver function monitoring.

Protocol: Preclinical Assessment of Liver Enzymes

As demonstrated in preclinical models for this compound, transient enzyme elevations can be characterized.

1. Animal Model:

  • Utilize a relevant model of hepatic steatosis, such as C57 mice on a high-fat diet (e.g., 60% fat) for a duration sufficient to induce the phenotype (e.g., 3 weeks).

2. Dosing and Sampling:

  • Administer this compound daily via oral gavage at the desired dose (e.g., 60 mg/kg).

  • Conduct serial blood sampling at multiple time points (e.g., days 3, 7, 12, 18) to create a temporal profile of liver enzyme changes.

  • Sacrifice cohorts at different weeks (e.g., 1, 2, and 3) for terminal assessment of liver triglycerides to correlate with plasma enzyme levels.

3. Analysis:

  • Measure plasma AST and ALT levels at each time point.

  • Analyze liver tissue for triglyceride content to correlate with plasma enzyme data.

  • The expected result may be a transient increase in AST/ALT that peaks (e.g., at 2 weeks) and then normalizes even with continued dosing, alongside a steady reduction in liver triglycerides.

Signaling Pathway Hypothesis

This compound is a selective glucocorticoid receptor (GR) modulator with high activity in the liver. Its mechanism involves altering hepatic lipid metabolism. The rapid efflux of lipids from hepatocytes, while therapeutically beneficial for reducing steatosis, may temporarily stress the cells, leading to a release of ALT and AST.

M This compound (High Daily Dose) GR Hepatic Glucocorticoid Receptor (GR) M->GR Modulates Lipid Rapid Mobilization & Efflux of Liver Fat GR->Lipid Stress Transient Hepatocyte Metabolic Stress Lipid->Stress Steatosis Reduction in Hepatic Steatosis Lipid->Steatosis Leads to Release Release of ALT/AST into Serum Stress->Release

Caption: Hypothesized pathway of this compound-induced enzyme elevation.

References

Identifying confounding variables in Miricorilant experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miricorilant. The information is designed to help identify and address potential confounding variables in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should consider in my experimental design?

This compound is a selective glucocorticoid receptor (GR) modulator, exhibiting both agonist and antagonist effects. It also possesses modest mineralocorticoid receptor (MR) antagonist properties.[1][2][3] Its therapeutic effects in conditions like non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain are believed to stem from its modulation of cortisol activity, particularly in the liver where it shows preferential distribution.[4] Understanding this dual activity is crucial, as experimental outcomes may be influenced by the specific balance of GR agonism and antagonism in the target tissue.

Q2: What are the most critical confounding variables to consider in preclinical studies of this compound for antipsychotic-induced weight gain?

In preclinical models, particularly those using agents like olanzapine to induce weight gain, several factors can confound the results:

  • Choice of Antipsychotic: Different antipsychotics have varying propensities for inducing weight gain. Olanzapine and clozapine are associated with the most significant weight gain.[5] Ensure your control groups are appropriately matched to the specific antipsychotic used.

  • Animal Strain and Sex: The metabolic baseline and susceptibility to weight gain can differ between rodent strains and sexes. It is important to maintain consistency across all experimental groups.

  • Diet and Housing Conditions: The composition of the diet and the housing environment can significantly impact metabolism and weight. Standardize these conditions to minimize variability.

  • Duration of Antipsychotic Treatment: The timeline of weight gain induction and subsequent this compound intervention is critical. Weight gain from antipsychotics can be rapid initially and continue long-term.

Q3: In clinical trials for antipsychotic-induced weight gain, what are the key patient-related confounding variables?

Several patient-specific factors can influence the outcomes of clinical trials investigating this compound for this indication:

  • Type and Duration of Antipsychotic Therapy: The specific antipsychotic medication a patient is taking and the duration of their treatment are major variables. Clinical trial protocols for this compound often stratify patients by the type of antipsychotic being used (e.g., olanzapine, risperidone, quetiapine).

  • Baseline Metabolic Status: A patient's baseline body mass index (BMI), history of metabolic syndrome, and insulin resistance can significantly impact their response to this compound.

  • Concomitant Medications: As this compound is metabolized primarily by the cytochrome P450 enzyme CYP2C19, co-administration of drugs that are inhibitors or inducers of this enzyme can alter this compound's plasma concentrations and efficacy. A thorough review of all concomitant medications is essential.

  • Lifestyle Factors: Diet and exercise habits can significantly influence weight and metabolic parameters, acting as major confounders if not monitored and controlled for.

Q4: For NASH clinical trials, what are the critical considerations for patient selection and monitoring to avoid confounding results?

NASH is a heterogeneous disease, making careful patient selection and monitoring crucial:

  • Disease Severity and Histology: The stage of liver fibrosis and the NAFLD Activity Score (NAS) at baseline are critical determinants of disease progression and response to treatment. Clinical trials for this compound often have specific inclusion criteria based on liver biopsy results or non-invasive markers like MRI-PDFF and FibroScan.

  • Co-morbidities: The presence of type 2 diabetes, obesity, and other metabolic syndromes can significantly influence NASH pathogenesis and treatment response. Patient stratification based on these co-morbidities is a key consideration in trial design.

  • Concomitant Medications: Medications for co-morbidities, such as statins and antidiabetic drugs, can have their own effects on liver health and metabolism, potentially confounding the observed effects of this compound. Stable doses of these medications prior to and during the trial are often required.

  • Genetic Factors: Genetic polymorphisms, such as in the PNPLA3 gene, are known to influence the severity of NAFLD and NASH and can be a source of variability in treatment response.

Q5: How can drug-drug interactions confound the results of this compound experiments, and how can I mitigate this?

This compound's metabolism and transport are key areas for potential drug-drug interactions:

  • CYP2C19 Metabolism: this compound is predominantly metabolized by CYP2C19. Co-administration with strong CYP2C19 inhibitors (e.g., fluvoxamine, fluconazole) can increase this compound exposure, while inducers (e.g., rifampin, carbamazepine) can decrease its levels.

  • CYP2C8 and BCRP Inhibition: this compound is a strong inhibitor of CYP2C8 and a moderate inhibitor of the breast cancer resistance protein (BCRP) transporter. This means it can increase the concentration of other drugs that are substrates of this enzyme and transporter.

  • Mitigation Strategies: It is crucial to obtain a complete medication history from all participants. In clinical trials, there are often specific lists of prohibited concomitant medications. For preclinical studies, ensure that any co-administered compounds are not strong inhibitors or inducers of the relevant metabolic pathways.

Troubleshooting Guides

Issue: High Variability in Weight Gain/Loss in Animal Models of Antipsychotic-Induced Weight Gain
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure precise and consistent dosing of both the antipsychotic and this compound. For oral gavage, verify technique and volume accuracy.
Variable Food Consumption Monitor food intake for all animals. Olanzapine is known to increase food consumption. Consider single housing to accurately measure individual food intake.
Underlying Health Differences Health screen all animals before the study. Exclude any animals that show signs of illness or are significant outliers in baseline weight.
Environmental Stressors Maintain a consistent and low-stress environment (e.g., light-dark cycle, temperature, noise levels) as stress can affect metabolism and weight.
Issue: Unexpected Liver Enzyme Elevations in NASH Studies
Potential Cause Troubleshooting Steps
Drug-Induced Liver Injury (DILI) While this compound has been generally well-tolerated, transient elevations in liver enzymes (ALT, AST) have been observed, particularly at higher doses. These elevations typically resolve after discontinuing the drug.
Concomitant Medication Effects Review all concomitant medications for known hepatotoxicity. Some statins and other drugs can cause liver enzyme elevations.
NASH Disease Progression In some cases, fluctuations in liver enzymes can be part of the natural history of NASH. Compare with the placebo group to differentiate drug effects from disease variability.
Alcohol Consumption In clinical trials, undisclosed alcohol consumption can be a confounder. Utilize questionnaires and biomarkers to monitor alcohol intake.

Quantitative Data Summary

Table 1: Effects of this compound on Olanzapine-Associated Weight Gain and Metabolic Parameters in Healthy Men (14-Day Study)

ParameterOlanzapine + Placebo (Mean Change from Baseline)Olanzapine + 600mg this compound (Mean Change from Baseline)Difference (this compound vs. Placebo)P-value
Body Weight (kg) +4.98+3.91-1.070.017
Insulin (mIU/L) +9.65+5.91-3.740.007
HOMA-IR +1.21+0.74-0.470.007
Triglycerides (mmol/L) +0.62+0.34-0.290.057
ALT (IU/L) +165.01 (at day 12)+115.02 (at day 12)-49.990.030
AST (IU/L) +77.07 (at day 12)+44.83 (at day 12)-32.240.009

Experimental Protocols

Protocol 1: Preclinical Model of Olanzapine-Induced Weight Gain Reversal

This protocol is based on a study in rats to assess the ability of this compound to reverse weight gain induced by olanzapine.

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Weight-Induction Phase (5 weeks):

    • Administer olanzapine (e.g., mixed with food or via oral gavage) daily to induce weight gain.

    • Include a vehicle-only control group that does not receive olanzapine.

    • Monitor body weight and food consumption regularly.

  • Treatment Phase (3 weeks):

    • Continue olanzapine administration in the weight-induced groups.

    • Randomize the weight-gained animals to receive either vehicle or different doses of this compound (e.g., 1 mg/kg, 2 mg/kg, 10 mg/kg) via oral gavage.

    • Continue to monitor body weight and food consumption.

  • Endpoints:

    • Primary: Change in body weight from the start of the treatment phase.

    • Secondary: Food consumption, clinical observations.

Protocol 2: Phase 2a Clinical Trial Design for this compound in Presumed NASH (NCT03823703)

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults with presumed NASH, often based on a combination of blood tests, non-invasive imaging, and sometimes a historical liver biopsy.

  • Inclusion Criteria (example):

    • Evidence of liver steatosis (e.g., ≥10% on MRI-PDFF).

    • Presence of metabolic risk factors (e.g., type 2 diabetes, obesity).

  • Intervention:

    • Patients are randomized to receive this compound (e.g., 600 mg or 900 mg daily) or a matching placebo for a defined period (e.g., 12 weeks).

  • Stratification: Randomization may be stratified by key confounding variables, such as the presence or absence of diabetes.

  • Endpoints:

    • Primary: Relative change from baseline in liver fat content as assessed by MRI-PDFF.

    • Secondary: Proportion of patients achieving a ≥30% reduction in liver fat, changes in liver enzymes (ALT, AST), and other metabolic markers.

Visualizations

Miricorilant_Mechanism_of_Action cluster_cellular Cellular Environment cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates This compound This compound This compound->GR Modulates (Agonist/Antagonist) MR Mineralocorticoid Receptor (MR) This compound->MR Antagonizes GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates & Binds DNA Gene_Transcription Gene Transcription (Metabolism, Inflammation) GRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of this compound's modulation of the Glucocorticoid Receptor.

Confounding_Variables_Workflow cluster_preclinical Preclinical Confounders cluster_clinical Clinical Confounders Experiment_Design Experimental Design (Preclinical/Clinical) Antipsychotic_Choice Antipsychotic Agent Experiment_Design->Antipsychotic_Choice Animal_Model Animal Strain & Sex Experiment_Design->Animal_Model Environment Diet & Housing Experiment_Design->Environment Patient_Characteristics Baseline BMI, Co-morbidities, Genetics Experiment_Design->Patient_Characteristics Concomitant_Meds Concomitant Medications (CYP2C19 interactions) Experiment_Design->Concomitant_Meds Lifestyle Lifestyle Factors (Diet, Exercise) Experiment_Design->Lifestyle Data_Interpretation Data Interpretation & Results Antipsychotic_Choice->Data_Interpretation Animal_Model->Data_Interpretation Environment->Data_Interpretation Patient_Characteristics->Data_Interpretation Concomitant_Meds->Data_Interpretation Lifestyle->Data_Interpretation Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result Check_Protocol Review Experimental Protocol & Dosing Accuracy Unexpected_Result->Check_Protocol Assess_Confounders Assess Potential Confounders Check_Protocol->Assess_Confounders Concomitant_Meds Review Concomitant Medications Assess_Confounders->Concomitant_Meds Baseline_Characteristics Analyze Baseline Characteristics Assess_Confounders->Baseline_Characteristics Environmental_Factors Check Environmental Conditions Assess_Confounders->Environmental_Factors Modify_Experiment Modify Experimental Design or Stratify Analysis Concomitant_Meds->Modify_Experiment Baseline_Characteristics->Modify_Experiment Environmental_Factors->Modify_Experiment

References

Validation & Comparative

A Comparative Analysis of Miricorilant and Mifepristone as Glucocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Glucocorticoid Receptor Modulators

The glucocorticoid receptor (GR) is a critical regulator of numerous physiological processes, making it a key target for therapeutic intervention in a wide range of inflammatory, metabolic, and psychiatric disorders. For decades, mifepristone has been a benchmark non-selective GR antagonist. However, the development of selective glucocorticoid receptor modulators (SGRMs) like miricorilant offers the potential for a more targeted therapeutic approach with an improved side-effect profile. This guide provides a detailed comparative analysis of this compound and mifepristone, focusing on their mechanisms of action, receptor binding affinities, selectivity, and the experimental methodologies used to characterize them.

Executive Summary

Mifepristone is a steroidal antagonist with high affinity for both the glucocorticoid and progesterone receptors (PR). Its potent blockade of GR has led to its use in managing conditions like Cushing's syndrome. However, its anti-progestogenic activity can lead to significant side effects, limiting its broader therapeutic application.

This compound, a non-steroidal SGRM, exhibits a more nuanced mechanism. It acts as a mixed agonist/antagonist at the GR and also possesses mineralocorticoid receptor (MR) antagonist properties.[1][2][3] Crucially, it lacks significant affinity for the progesterone receptor, which is a key differentiator from mifepristone and suggests a potentially better safety profile in chronic therapies.[4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and mifepristone, compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.

Table 1: Glucocorticoid Receptor Binding Affinity and Potency

CompoundParameterValue (nM)Assay System
This compound IC₅₀ vs. GR10Competitive Radioligand Binding Assay
Ki vs. GR12Competitive Radioligand Binding Assay
EC₅₀ (transactivation)60.2 (partial agonist)Reporter Gene Assay
Mifepristone IC₅₀ vs. GR0.4 - 2.6Dexamethasone Competition/Reporter Assay
Ki vs. GR~1.9 - 2Calculated from EC₅₀ values

Data compiled from multiple sources.[5]

Table 2: Receptor Selectivity Profile

CompoundReceptorIC₅₀ (nM)Fold Selectivity vs. GR
This compound GR101
MR808
PR>1000>100
AR>1000>100
ER>1000>100
Mifepristone GRHigh Affinity-
PRHigh Affinity-

This compound data from Benchchem. Mifepristone is known to have high affinity for both GR and PR.

Signaling Pathways and Mechanisms of Action

Glucocorticoid receptor signaling is complex, involving both transactivation and transrepression of gene expression. Agonist binding typically promotes GR dimerization and binding to glucocorticoid response elements (GREs) on DNA, leading to the recruitment of coactivators and subsequent gene transcription (transactivation). Transrepression, on the other hand, often involves the monomeric GR interacting with and inhibiting other transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.

Mifepristone: A Full Antagonist

Mifepristone acts as a competitive antagonist at the GR. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by agonists. This altered conformation hinders the proper recruitment of coactivator proteins necessary for transactivation and can promote the recruitment of corepressor complexes, actively repressing gene expression.

Mifepristone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP90 Complex Cortisol->GR_HSP Binds Mifepristone Mifepristone Mifepristone->GR_HSP Binds GR_Cortisol GR-Cortisol Dimer GR_HSP->GR_Cortisol Translocates GR_Mifepristone GR-Mifepristone Complex GR_HSP->GR_Mifepristone Translocates GRE GRE GR_Cortisol->GRE Binds GR_Mifepristone->GRE Binds Coactivators Coactivators GR_Mifepristone->Coactivators Blocks Recruitment GRE->Coactivators Recruits Corepressors Corepressors (e.g., NCoR) GRE->Corepressors Recruits Gene_Activation Gene Transactivation Coactivators->Gene_Activation Leads to Gene_Repression Gene Repression Corepressors->Gene_Repression Leads to

Mechanism of Mifepristone as a GR Antagonist
This compound: A Selective Glucocorticoid Receptor Modulator (SGRM)

This compound's "selective" modulation stems from its ability to induce a unique GR conformation that leads to a differential recruitment of co-regulators. This results in a mixed agonist/antagonist profile, where it may activate certain GR-mediated pathways while inhibiting others. For instance, it may favor transrepression over transactivation, which is a desirable characteristic for anti-inflammatory drugs, as it could reduce the metabolic side effects associated with full GR agonists. Its action as a mineralocorticoid receptor antagonist further contributes to its unique pharmacological profile.

Miricorilant_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP90 Complex This compound->GR_HSP Binds GR_Miri GR-Miricorilant Complex GR_HSP->GR_Miri Translocates GRE GRE GR_Miri->GRE Binds AP1_NFkB AP-1/NF-κB GR_Miri->AP1_NFkB Interacts with Selective_Cofactors Selective Co-regulators GRE->Selective_Cofactors Recruits Transrepression Transrepression AP1_NFkB->Transrepression Leads to Transactivation Partial Transactivation Selective_Cofactors->Transactivation

Mechanism of this compound as a Selective GR Modulator

Experimental Protocols

The characterization of GR antagonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC₅₀) of a compound for the glucocorticoid receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the GR.

Materials:

  • Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified recombinant human GR.

  • Radioligand: [³H]-dexamethasone (a high-affinity GR agonist).

  • Test Compounds: this compound and mifepristone, serially diluted.

  • Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6) with 10 mM sodium molybdate and 1 mM dithiothreitol (DTT).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone (typically at or below its Kd) and varying concentrations of the test compound (this compound or mifepristone). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

  • Equilibrium: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor (e.g., A549 cell lysate) B Incubate Receptor with [3H]-Dexamethasone & Test Compound A->B C Separate Bound & Free Radioligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 & Ki E->F

Workflow for a Competitive Radioligand Binding Assay
Glucocorticoid Receptor Reporter Gene Assay

This functional assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) GR-mediated gene transcription.

Objective: To quantify the effect of test compounds on the transcriptional activity of the GR.

Materials:

  • Cell Line: A human cell line (e.g., HEK293 or A549) stably or transiently transfected with two plasmids:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter plasmid containing a GR-responsive promoter (e.g., MMTV-LTR) driving the expression of a reporter gene (e.g., luciferase).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compounds: this compound and mifepristone, serially diluted.

  • GR Agonist: Dexamethasone (for antagonist mode).

  • Luciferase Assay Reagent: Contains luciferin substrate.

  • Luminometer: To measure light output.

Procedure:

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment (Antagonist Mode): Pre-treat the cells with varying concentrations of the test compound (this compound or mifepristone) for a defined period (e.g., 1 hour).

  • Agonist Stimulation: Add a fixed concentration of dexamethasone (typically the EC₅₀ or EC₈₀ for transactivation) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells). For antagonist activity, plot the percentage of inhibition of dexamethasone-induced activity against the logarithm of the test compound concentration to determine the IC₅₀ value.

Reporter_Assay_Workflow A Transfect Cells with GR & Reporter Plasmids B Seed Cells in 96-well Plate A->B C Treat with Test Compound (Antagonist) B->C D Stimulate with Dexamethasone (Agonist) C->D E Incubate for Reporter Gene Expression D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis: Determine IC50 G->H

Workflow for a GR Reporter Gene Assay

Conclusion

This compound and mifepristone represent two distinct classes of glucocorticoid receptor antagonists. Mifepristone is a potent, non-selective antagonist of both GR and PR, with well-established clinical use but also notable side effects due to its broad activity. This compound, as a selective GR modulator with additional MR antagonistic properties and a lack of PR activity, offers the potential for a more refined therapeutic intervention. Its mixed agonist/antagonist profile may allow for the separation of desired anti-inflammatory effects from unwanted metabolic side effects. The choice between these two agents in a research or clinical setting will depend on the specific application and the desired balance between efficacy and tolerability. Further head-to-head clinical studies are needed to fully elucidate the comparative therapeutic profiles of these two important GR modulators.

References

Validating the Selective GR Modulation of Miricorilant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, with other GR modulators. The information presented is based on available preclinical and clinical data, offering insights into its selectivity and performance.

Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by significant side effects. Selective glucocorticoid receptor modulators (SGRMs) are being developed to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (largely attributed to transactivation). SGRMs aim to achieve this by differentially modulating the conformation of the glucocorticoid receptor (GR), leading to selective gene regulation.

This compound is an investigational SGRM with a unique profile of mixed agonist/antagonist activity at the GR and antagonist activity at the mineralocorticoid receptor (MR).[1][2][3] It is currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[4][5]

Comparative Analysis of this compound and Other GR Modulators

This section compares this compound with other notable GR modulators, including other SGRMs and a non-selective antagonist. Direct head-to-head comparative studies are limited; therefore, the data presented is compiled from various sources and should be interpreted with consideration of potential differences in experimental conditions.

In Vitro Pharmacology

The in vitro activity of SGRMs is crucial for validating their selectivity. Key parameters include binding affinity to the GR and other steroid receptors, and the ability to differentially regulate transactivation and transrepression pathways.

Table 1: Comparative In Vitro Activity of Selected GR Modulators

CompoundTarget(s)GR Binding Affinity (IC50/Ki)GR Transactivation (EC50, % Max Response)GR Transrepression (IC50)Reference(s)
This compound (CORT118335) GR (Modulator), MR (Antagonist)Data not available in direct comparative formatPartial agonist activity reportedPotent transrepression activity reported
AZD9567 GR (Modulator)IC50: 3.8 nMPartial agonistFull efficacy in TNFα inhibition
Fosdagrocorat (PF-04171327) GR (Modulator)High affinityPartial agonistPotent transrepression
Mifepristone (RU486) GR (Antagonist), Progesterone Receptor (Antagonist)High affinityAntagonistPotent inhibitor of NF-κB

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions. "Data not available in direct comparative format" indicates that while the activity is reported, specific quantitative values from standardized, directly comparable assays were not found in the searched literature.

Preclinical In Vivo Data

Preclinical animal models are essential for evaluating the in vivo efficacy and safety profile of SGRMs.

Table 2: Summary of Preclinical In Vivo Data for Selected GR Modulators

CompoundAnimal ModelKey FindingsReference(s)
This compound (CORT118335) Mouse model of NASHReduced hepatic lipid content. Exhibited a unique combination of agonistic and antagonistic properties on GR-responsive gene expression.
Rat model of olanzapine-induced weight gainSuppressed endocrine responses to stress.
AZD9567 Rat model of joint inflammationSimilar anti-inflammatory effects to prednisolone.
Fosdagrocorilant (PF-04171327) Mouse model of arthritisPotent anti-inflammatory activity with dissociation from effects on bone and glucose metabolism.
Clinical Data

Clinical trials provide the ultimate validation of an SGRM's therapeutic potential and safety in humans.

Table 3: Summary of Clinical Data for Selected GR Modulators

CompoundIndicationKey FindingsReference(s)
This compound (CORT118335) Olanzapine-induced weight gainSignificantly less weight gain compared to placebo. Improved insulin sensitivity and lipid profile compared to placebo.
Non-alcoholic steatohepatitis (NASH)Phase 2 trials ongoing.
Fosdagrocorat (PF-04171327) Rheumatoid ArthritisDemonstrated efficacy similar to prednisone 10 mg with a safety profile comparable to prednisone 5 mg.
AZD9567 Rheumatoid ArthritisPhase 2a study showed similar improvement in disease activity score compared to prednisolone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SGRMs.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GR. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Purified recombinant human GR

  • Radiolabeled ligand (e.g., [3H]-dexamethasone)

  • Test compound (e.g., this compound)

  • Assay buffer

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.

  • Add the purified GR to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a set period to reach equilibrium.

  • Separate the bound from the free radioligand using a filtration method (e.g., passing the reaction mixture through a glass fiber filter that traps the receptor-ligand complex).

  • Wash the filters to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.

NF-κB Transrepression Assay (Luciferase Reporter Assay)

Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription, a key mechanism of anti-inflammatory action.

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNF-α) induces luciferase expression. The ability of a test compound to inhibit this induction is a measure of its transrepression activity.

Materials:

  • Human cell line (e.g., HEK293 or A549)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • TNF-α (or other NF-κB activator)

  • Test compound (e.g., this compound)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate with the test compound for a specified time.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubate for an appropriate period to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity by the test compound compared to the TNF-α stimulated control.

Visualizing the Molecular Mechanisms and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the dual mechanism of GR action: transactivation and transrepression. SGRMs like this compound aim to preferentially promote transrepression.

GR_Signaling cluster_nucleus Nucleus cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic Side Effects) GR GR HSP HSP Complex GR_mono GR (Monomer) GR->GR_mono Translocation GR_dimer GR (Dimer) GR->GR_dimer Translocation & Dimerization SGRM SGRM (e.g., this compound) SGRM->GR Binding NFkB NF-κB / AP-1 Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Activation GR_mono->NFkB Inhibition GRE GRE Metabolic_Genes Metabolic Genes (e.g., PEPCK, G6Pase) GRE->Metabolic_Genes Activation GR_dimer->GRE Binding

Caption: Glucocorticoid Receptor (GR) signaling pathways.

Experimental Workflow for Validating a Selective GR Modulator

The following diagram outlines a typical preclinical workflow for the validation of a novel SGRM.

SGRM_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (GR, MR, PR, AR) trans_assays Transactivation/Transrepression Assays (Luciferase Reporter) receptor_binding->trans_assays Determine Selectivity gene_expression Gene Expression Analysis (qPCR, RNA-seq) trans_assays->gene_expression Confirm Cellular Activity pk_pd Pharmacokinetics & Pharmacodynamics gene_expression->pk_pd Lead Candidate Selection efficacy_models Disease Models (e.g., NASH, Arthritis) pk_pd->efficacy_models Establish Dose-Response safety_toxicology Safety & Toxicology Studies efficacy_models->safety_toxicology Assess Therapeutic Index

Caption: Preclinical validation workflow for an SGRM.

Conclusion

This compound demonstrates a promising profile as a selective GR modulator with additional MR antagonist activity. Preclinical and early clinical data suggest a dissociation of its anti-inflammatory and metabolic effects, a key characteristic of a successful SGRM. However, a definitive comparison with other SGRMs is challenging due to the limited availability of direct head-to-head studies. Further clinical investigations, particularly in its target indications of NASH and antipsychotic-induced weight gain, will be crucial in fully elucidating its therapeutic potential and validating its selective GR modulation in humans. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this compound and other novel SGRMs.

References

Assessing Miricorilant's Cross-Reactivity with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the selectivity of a drug candidate is a cornerstone of its potential efficacy and safety. This guide offers a detailed comparison of miricorilant's (also known as CORT118335) cross-reactivity with key steroid receptors. This compound is an investigational non-steroidal drug that functions as a selective modulator of the glucocorticoid receptor (GR) and also acts as an antagonist at the mineralocorticoid receptor (MR).[1][2] This dual activity is of significant interest for therapeutic areas where modulating the stress hormone pathway is beneficial.[3]

Quantitative Comparison of Receptor Binding Affinity

The selectivity of this compound has been evaluated through in vitro competitive binding assays. The following table summarizes the mean inhibitory concentration (IC50) values, which indicate the drug concentration needed to inhibit 50% of the binding of a radiolabeled ligand to its receptor.[2] A lower IC50 value signifies a higher binding affinity.

ReceptorTarget LigandThis compound IC50 (nM)Comparative Selectivity (Fold difference from GR)
Glucocorticoid Receptor (GR)Dexamethasone5.41x
Mineralocorticoid Receptor (MR)Aldosterone254.6x
Progesterone Receptor (PR)Progesterone>1000>185x
Androgen Receptor (AR)Testosterone>1000>185x
Estrogen Receptor (ER)Estradiol>1000>185x

Data compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as having "no significant affinity" at concentrations up to 1000 nM.[2]

This data clearly demonstrates this compound's high affinity for the glucocorticoid receptor. While it also binds to the mineralocorticoid receptor, its affinity is nearly five times weaker. Importantly, this compound shows negligible affinity for the progesterone, androgen, and estrogen receptors at concentrations up to 1000 nM, highlighting its selectivity. Another selective glucocorticoid receptor modulator, relacorilant, also shows no binding to the androgen or progesterone receptors.

Experimental Protocols

The binding affinity data presented is typically generated using a competitive radioligand binding assay, a standard method for quantifying the interaction between a compound and a target receptor.

Objective: To determine the binding affinity (IC50) of a test compound (this compound) for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

  • Receptor Preparation: A source of the target steroid receptor (e.g., cell lysates from cells overexpressing the receptor).

  • Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]dexamethasone for GR).

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Assay Buffer: A buffer solution optimized for receptor stability and binding.

  • Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a filter plate. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the generalized steroid receptor signaling pathway and the workflow of the competitive binding assay used to assess its selectivity.

Fig. 1: Generalized Steroid Receptor Signaling Pathway

Competitive_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation Step cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Preparation Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Plot Plot bound radioactivity vs. compound concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Fig. 2: Workflow of a Competitive Radioligand Binding Assay

References

A Comparative Analysis of Corcept Therapeutics' Glucocorticoid Receptor Modulators: Miricorilant, Relacorilant, and Exicorilant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three selective glucocorticoid receptor (GR) modulators developed by Corcept Therapeutics: Miricorilant (CORT118335), Relacorilant (CORT125134), and Exicorilant (CORT125281). These compounds represent a significant advancement in the therapeutic modulation of cortisol activity, each with distinct profiles and therapeutic targets. This document synthesizes preclinical and clinical data to facilitate an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

At a Glance: Key Characteristics of Corcept's GR Modulators

FeatureThis compoundRelacorilantExicorilant
Primary Target(s) Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR)[1][2][3]Glucocorticoid Receptor (GR)[4][5]Glucocorticoid Receptor (GR)
Mechanism of Action Selective GR Modulator (Mixed Agonist/Antagonist), MR AntagonistSelective GR Modulator (Antagonist)Selective GR Antagonist
Primary Therapeutic Areas Nonalcoholic Steatohepatitis (NASH), Antipsychotic-Induced Weight GainCushing's Syndrome, Solid Tumors (e.g., Ovarian, Pancreatic Cancer)Prostate Cancer
Development Phase (Highest) Phase 2Phase 3 / NDA SubmittedPhase 1/2

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies comparing all three compounds are limited. However, by examining data from various independent studies, a comparative profile can be constructed.

In Vitro Binding Affinity and Potency
CompoundReceptorBinding Affinity (Kᵢ)Potency (IC₅₀)SpeciesAssay Type
Relacorilant GR0.5 nM2 nM (vs. Dexamethasone)HumanCompetitive Binding Assay
Exicorilant GR7 nMNot explicitly statedNot specifiedNot specified
This compound GRPotent (specific value not published)Not explicitly statedNot specifiedNot specified
MRModest Antagonist (specific value not published)Not explicitly statedNot specifiedNot specified
In Vivo Efficacy in Animal Models
CompoundAnimal ModelKey Findings
This compound High-fat, high-fructose diet-fed mice (NASH model)Rapidly lowered hepatic lipid content.
Olanzapine-treated healthy subjects (model for antipsychotic-induced weight gain)Ameliorated weight gain, insulin resistance, and elevated triglycerides.
Relacorilant MIA PaCa-2 pancreatic cancer xenograft in miceIn combination with paclitaxel, significantly reduced tumor growth and slowed time to progression compared to either agent alone.
Exicorilant 22Rv1 prostate cancer xenograft in castrated miceIn combination with enzalutamide, significantly reduced tumor growth compared to enzalutamide alone.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

Glucocorticoid Receptor Signaling Pathway

This diagram illustrates the mechanism of action of glucocorticoid receptor antagonists.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-HSP90 Complex Cortisol->GR_complex Binds GR_Cortisol Activated GR-Cortisol Complex GR_complex->GR_Cortisol Activation GR_Antagonist Inactive GR-Antagonist Complex GR_complex->GR_Antagonist Forms Inactive Complex GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocates & Binds GR_Antagonist->GRE No Translocation/ Binding Corcept_Compound Corcept Compound (this compound, Relacorilant, or Exicorilant) Corcept_Compound->GR_complex Competitively Binds Gene_Transcription Gene Transcription (Inflammation, Metabolism, Cell Proliferation) GRE->Gene_Transcription Initiates No_Transcription Transcription Blocked GRE->No_Transcription

Caption: Glucocorticoid receptor signaling and antagonism.

Experimental Workflow: In Vitro GR Antagonist Potency

This diagram outlines a typical workflow for determining the in vitro potency of a GR antagonist.

In_Vitro_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 cells expressing GR) start->cell_culture treatment 2. Treatment - Add GR agonist (e.g., Dexamethasone) - Add varying concentrations of Corcept compound (Antagonist) cell_culture->treatment incubation 3. Incubation (Allow for competition and response) treatment->incubation reporter_assay 4. Reporter Gene Assay (e.g., Luciferase assay for GR activity) incubation->reporter_assay data_analysis 5. Data Analysis (Measure luminescence, plot dose-response curve, and calculate IC₅₀) reporter_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro GR antagonist potency assay.

Experimental Workflow: In Vivo Xenograft Efficacy Study

This diagram illustrates the workflow for an in vivo xenograft study to assess anti-tumor efficacy.

In_Vivo_Workflow start Start tumor_implantation 1. Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells into immunodeficient mice) start->tumor_implantation tumor_growth 2. Tumor Growth (Allow tumors to reach a specified size) tumor_implantation->tumor_growth randomization 3. Randomization (Divide mice into treatment groups: Vehicle, Corcept Compound, Chemotherapy, Combination) tumor_growth->randomization treatment_period 4. Treatment Period (Administer compounds as per schedule) randomization->treatment_period monitoring 5. Monitoring (Measure tumor volume and body weight regularly) treatment_period->monitoring endpoint 6. Endpoint Analysis (Tumor growth inhibition, survival analysis) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft efficacy study.

Detailed Experimental Protocols

In Vitro Glucocorticoid Receptor Binding Assay (Competitive Radioligand)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the glucocorticoid receptor.

Materials:

  • Purified human GR or cell lysate containing GR.

  • [³H]dexamethasone (radioligand).

  • Unlabeled dexamethasone (for non-specific binding).

  • Test compounds (this compound, Relacorilant, Exicorilant).

  • Assay buffer (e.g., Tris-HCl with molybdate).

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and unlabeled dexamethasone.

  • Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [³H]dexamethasone, and varying concentrations of the test compound or unlabeled dexamethasone. Incubate at 4°C to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand using a filter plate and wash with cold assay buffer.

  • Detection: Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Cell Viability Assay (MTS Assay)

Objective: To assess the effect of a compound on cell viability, often in the context of chemotherapy sensitization.

Materials:

  • Cancer cell line (e.g., OVCAR5 for ovarian cancer).

  • 96-well plates.

  • Complete culture medium.

  • Test compounds (e.g., Relacorilant) and cytotoxic agent (e.g., paclitaxel).

  • MTS reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Add serial dilutions of the cytotoxic agent with or without a fixed concentration of the Corcept compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Record the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound alone or in combination with chemotherapy in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Human cancer cell line (e.g., MIA PaCa-2 for pancreatic cancer, 22Rv1 for prostate cancer).

  • Test compounds and vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, compound alone, chemotherapy alone, combination therapy).

  • Treatment: Administer the respective treatments according to the planned schedule and route of administration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point). Euthanize mice and collect tumors for further analysis if required.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

Conclusion

This compound, Relacorilant, and Exicorilant are all promising selective glucocorticoid receptor modulators with distinct pharmacological profiles and therapeutic applications. Relacorilant appears to be the most advanced in clinical development, with a strong focus on Cushing's syndrome and oncology. This compound's dual GR/MR antagonism makes it a unique candidate for metabolic diseases like NASH. Exicorilant shows potential in hormone-driven cancers such as prostate cancer.

The choice of compound for a specific research or therapeutic application will depend on the desired target tissue, the specific disease pathophysiology, and the required selectivity profile. The data and protocols presented in this guide provide a foundational framework for researchers to compare these compounds and design future studies to further elucidate their therapeutic potential. As more direct comparative data becomes available, a more definitive assessment of their relative performance will be possible.

References

Unveiling Miricorilant: A Comparative Benchmark of Glucocorticoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MENLO PARK, CA – November 28, 2025 – In the landscape of therapeutic agents targeting the glucocorticoid receptor (GR), miricorilant (CORT118335) emerges as a selective modulator with a distinct pharmacological profile. This guide provides a comprehensive, data-supported comparison of this compound's antagonist activity against established GR ligands, namely the non-selective antagonist mifepristone and the selective antagonist relacorilant. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel GR-targeted therapies.

This compound is a non-steroidal selective GR modulator that also exhibits antagonist activity at the mineralocorticoid receptor (MR).[1][2] A key distinguishing feature of this compound is its lack of affinity for the progesterone receptor (PR), a significant departure from the broader activity spectrum of mifepristone.[3] This enhanced selectivity profile suggests a potential for a more targeted therapeutic intervention with a reduced risk of off-target effects.

Quantitative Comparison of In Vitro GR Antagonist Activity

The following tables summarize the in vitro antagonist potency of this compound, relacorilant, and mifepristone at the human glucocorticoid receptor. The data is derived from functional assays assessing the inhibition of GR-mediated gene expression.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundBinding Affinity (IC50, nM)Receptor SourceAssay Type
This compound (CORT118335)2.3Human GRCompetitive Radioligand Binding Assay
Relacorilant (CORT125134)Not explicitly found--
MifepristoneNot explicitly found--

Table 2: Functional GR Antagonist Activity (Dexamethasone Challenge)

CompoundIC50 (nM)Cell LineAssay Type
This compound (CORT118335)Data not available--
Relacorilant (CORT125134)2HEK-293Luciferase Reporter Assay
Mifepristone0.4HEK-293Luciferase Reporter Assay

Table 3: Functional GR Antagonist Activity (Cortisol Challenge)

CompoundIC50 (nM)Cell LineAssay Type
This compound (CORT118335)Data not available--
Relacorilant (CORT125134)5.6HEK-293Luciferase Reporter Assay
Mifepristone1.3HEK-293Luciferase Reporter Assay

Table 4: Steroid Receptor Selectivity Profile

CompoundGR (IC50, nM)MR (IC50, nM)PR (IC50, nM)
This compound (CORT118335)2.34.9>1000
Relacorilant (CORT125134)Potent AntagonistNot specifiedNo Affinity
MifepristonePotent AntagonistNot specifiedPotent Antagonist

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: competitive radioligand binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: A source of glucocorticoid receptors, such as cell lysates from cells overexpressing the receptor or purified recombinant human GR, is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled GR ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

  • Washing: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. This can be further used to calculate the inhibition constant (Ki).

MMTV-Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit GR-mediated transcription.

Methodology:

  • Cell Culture and Transfection: A suitable human cell line, such as HEK-293 (Human Embryonic Kidney 293), is cultured. The cells are then transiently or stably transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a GR-responsive promoter, such as the Mouse Mammary Tumor Virus (MMTV) long terminal repeat.

  • Compound Treatment: The transfected cells are pre-incubated with increasing concentrations of the antagonist compound (e.g., this compound, relacorilant, or mifepristone) for a defined period.

  • GR Agonist Challenge: Following pre-incubation with the antagonist, the cells are stimulated with a known GR agonist, such as dexamethasone or cortisol, at a concentration that elicits a robust transcriptional response.

  • Cell Lysis and Luciferase Assay: After a further incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The antagonist activity is then quantified by determining the concentration of the compound that causes a 50% reduction in the agonist-induced luciferase expression (IC50).

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway, the workflow of a competitive binding assay, and the comparative logic of the benchmarked antagonists.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Glucocorticoid (e.g., Cortisol) GR_complex GR HSP90/HSP70 Cortisol->GR_complex:f0 Binds Activated_GR Activated GR Dimer GR_complex->Activated_GR HSPs dissociate This compound This compound This compound->GR_complex:f0 Binds & Antagonizes GRE GRE Activated_GR->GRE Binds to Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Protein->Cellular_Response Leads to

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor GR Source (e.g., Cell Lysate) Incubation Incubate Receptor, Radioligand & Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-Dexamethasone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound from Free (Filtration) Incubation->Separation Quantification Measure Radioactivity (Scintillation Counting) Separation->Quantification Curve Generate Dose-Response Curve Quantification->Curve IC50 Determine IC50 Value Curve->IC50 Logical_Comparison This compound This compound (CORT118335) - Selective GR Modulator - MR Antagonist - No PR Activity Relacorilant Relacorilant - Selective GR Antagonist - No PR Activity This compound->Relacorilant Similar GR Selectivity (vs. PR) Mifepristone Mifepristone - Non-selective GR Antagonist - Potent PR Antagonist This compound->Mifepristone Different PR Activity Relacorilant->Mifepristone Different PR Activity

References

A Head-to-Head Comparison of Miricorilant and Dazucorilant: Two Investigational Cortisol Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miricorilant (CORT118335) and Dazucorilant (CORT113176) are two investigational small molecule drugs developed by Corcept Therapeutics, designed to modulate the activity of the glucocorticoid receptor (GR). While both compounds target the GR, they exhibit distinct pharmacological profiles and are being evaluated for different therapeutic indications. This guide provides a head-to-head comparison of this compound and Dazucorilant, summarizing their mechanisms of action, preclinical and clinical data, and experimental protocols to inform researchers and drug development professionals.

Chemical and Pharmacological Profile

This compound and Dazucorilant are distinct chemical entities with different receptor selectivity profiles. Dazucorilant is a selective GR modulator, while this compound is a dual-acting agent, modulating the GR and antagonizing the mineralocorticoid receptor (MR).

FeatureThis compoundDazucorilant
Synonyms CORT118335CORT113176
Molecular Formula C24H23F3N2O2C29H22F4N4O3S
Mechanism of Action Selective Glucocorticoid Receptor (GR) Modulator, Mineralocorticoid Receptor (MR) Antagonist[1][2]Selective Glucocorticoid Receptor (GR) Modulator[3][4]
Binding Affinity (Ki) Not publicly available<1 nM (for GR)[5]
Primary Therapeutic Areas of Investigation Nonalcoholic Steatohepatitis (NASH), Antipsychotic-Induced Weight GainAmyotrophic Lateral Sclerosis (ALS)

Mechanism of Action and Signaling Pathways

Dazucorilant is a selective glucocorticoid receptor (GR) modulator with high affinity for the GR and no affinity for other hormone receptors. It competitively and reversibly binds to the GR. In conditions of chronic stress or disease where cortisol levels are elevated, Dazucorilant is designed to modulate the downstream effects of excessive GR activation, which can include neuroinflammation and neuronal damage.

Cortisol Elevated Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Nucleus Nucleus GR->Nucleus Translocates GRE Glucocorticoid Response Elements (GREs) GR->GRE Binds Dazucorilant Dazucorilant Dazucorilant->GR Selectively Modulates Gene_Transcription Gene Transcription (Pro-inflammatory & Neurotoxic) GRE->Gene_Transcription Regulates Cellular_Effects Neuroinflammation & Neuronal Damage Gene_Transcription->Cellular_Effects

Dazucorilant's Selective GR Modulation Pathway

This compound exhibits a dual mechanism of action as a selective GR modulator with mixed agonist/antagonist effects and a modest antagonist of the mineralocorticoid receptor (MR). This dual activity is being explored in metabolic conditions like NASH, where both GR and MR signaling are implicated in the disease pathology. By modulating GR and antagonizing MR, this compound may address multiple pathways involved in liver fat accumulation, inflammation, and fibrosis.

cluster_gr GR Pathway cluster_mr MR Pathway Cortisol_GR Cortisol GR Glucocorticoid Receptor (GR) Cortisol_GR->GR GR_Effects Metabolic Gene Transcription GR->GR_Effects Miricorilant_GR This compound Miricorilant_GR->GR Modulates Liver_Effects Hepatic Steatosis, Inflammation, Fibrosis GR_Effects->Liver_Effects Modulates Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Effects Pro-inflammatory & Fibrotic Gene Transcription MR->MR_Effects Miricorilant_MR This compound Miricorilant_MR->MR Antagonizes MR_Effects->Liver_Effects Contributes to

This compound's Dual GR and MR Action

Preclinical and Clinical Development

Dazucorilant in Amyotrophic Lateral Sclerosis (ALS)

Preclinical Rationale: In the Wobbler mouse model of sporadic ALS, which exhibits elevated glucocorticoid levels, Dazucorilant treatment has been shown to reduce neuroinflammation, and neuronal death, and improve motor performance.

Clinical Trials: The Phase 2 DAZALS trial (NCT05407324) was a randomized, double-blind, placebo-controlled study that enrolled 249 patients with ALS. Patients received 150 mg or 300 mg of Dazucorilant, or a placebo, daily for 24 weeks. While the trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), a significant survival benefit was observed in the 300 mg dose group. At 24 weeks, there were no deaths in the 300 mg Dazucorilant group compared to five deaths in the placebo group. An open-label extension of the study is ongoing.

This compound in Nonalcoholic Steatohepatitis (NASH)

Preclinical Rationale: In mouse models of NASH induced by a high-fat, high-fructose diet, this compound has been shown to effectively lower hepatic lipid content.

Clinical Trials: A Phase 1b study in patients with presumed NASH found that twice-weekly oral administration of 100 mg of this compound for 12 weeks resulted in an approximately 30% reduction in liver fat, as assessed by MRI-PDFF. Improvements in liver enzymes and other metabolic markers were also observed, and the treatment was well-tolerated. A Phase 2b trial, MONARCH (NCT06108219), is currently ongoing to further evaluate the efficacy and safety of this compound in patients with biopsy-confirmed NASH. This compound has also been investigated for its potential to mitigate olanzapine-associated weight gain in healthy subjects.

Experimental Protocols

Key Preclinical Experiment for Dazucorilant: Wobbler Mouse Model of ALS
  • Objective: To evaluate the effect of Dazucorilant on neurodegeneration and neuroinflammation in a mouse model of sporadic ALS.

  • Animal Model: Wobbler mice, which exhibit adrenal hypertrophy and glucocorticoid elevation similar to patients with ALS.

  • Treatment Protocol: Dazucorilant was administered subcutaneously at a dose of 30 mg/kg/day for 21 days.

  • Key Endpoints:

    • Reduction in vacuolated neurons, astro- and microgliosis, and neuroinflammation in the spinal cord.

    • Improvement in glutamate homeostasis.

    • Modulation of survival and death signal pathways in ventral horn homogenates.

    • Improved performance in the rotarod test and reduced forepaw atrophy.

Start Wobbler Mice (Model of Sporadic ALS) Treatment Dazucorilant (30 mg/kg/day, s.c.) for 21 days Start->Treatment Endpoints Endpoint Analysis: - Histology (Spinal Cord) - Biomarker Analysis - Functional Tests (Rotarod) Treatment->Endpoints Outcome Reduced Neurodegeneration & Neuroinflammation, Improved Motor Function Endpoints->Outcome

Experimental Workflow for Dazucorilant in Wobbler Mice
Key Preclinical Experiment for this compound: High-Fat, High-Fructose Diet (HFHFD) Mouse Model of NASH

  • Objective: To assess the time-dependency of the lipid-lowering effects of this compound in the liver.

  • Animal Model: Male C57BL/6J mice.

  • Induction of NASH: Mice were fed a high-fat, high-fructose diet (HFHFD) for 3 weeks.

  • Treatment Protocol: Following the induction period, mice were treated with 60 mg/kg/day of this compound via oral gavage for one, three, or six days.

  • Key Endpoint: Measurement of triglyceride content in the liver at the end of the treatment period.

Start Male C57BL/6J Mice Diet High-Fat, High-Fructose Diet (3 weeks) Start->Diet Treatment This compound (60 mg/kg/day, p.o.) for 1, 3, or 6 days Diet->Treatment Endpoint Liver Triglyceride Content Measurement Treatment->Endpoint Outcome Effective Lowering of Hepatic Lipid Content Endpoint->Outcome

Experimental Workflow for this compound in a NASH Mouse Model

Summary and Conclusion

This compound and Dazucorilant are two distinct cortisol modulators with different pharmacological profiles and therapeutic targets. Dazucorilant is a selective GR modulator that has shown a promising survival signal in a Phase 2 trial for ALS, despite not meeting its primary functional endpoint. This compound is a dual GR modulator and MR antagonist that has demonstrated efficacy in reducing liver fat in preclinical and early clinical studies for NASH.

The selection of either compound for further research or development would depend on the specific therapeutic area of interest. The data presented in this guide provides a foundation for understanding the key differences between these two molecules and may aid in the design of future studies. The ongoing clinical trials for both compounds will provide further insights into their therapeutic potential.

References

Miricorilant in Metabolic Disorders: A Comparative Analysis of Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Miricorilant, a selective glucocorticoid receptor modulator (SGRM), is under investigation as a novel therapeutic agent for a range of metabolic disorders, primarily focusing on antipsychotic-induced weight gain (AIWG) and non-alcoholic steatohepatitis (NASH). This guide provides an objective comparison of this compound's performance with current alternative treatments, supported by available experimental data, detailed methodologies, and visual representations of its mechanism and clinical evaluation.

Mechanism of Action: Modulating the Glucocorticoid Receptor

This compound functions by selectively modulating the glucocorticoid receptor (GR), which plays a crucial role in regulating metabolism, inflammation, and stress responses. In metabolic disorders, excessive cortisol activity can contribute to insulin resistance, increased glucose production, and fat accumulation. By antagonizing the effects of cortisol at the GR, this compound aims to mitigate these detrimental metabolic effects.[1][2][3]

dot

cluster_cortisol Cortisol Signaling cluster_this compound This compound Action cluster_effects Metabolic Effects Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Metabolic_Effects Detrimental Metabolic Effects (e.g., Insulin Resistance, Lipogenesis) GR->Metabolic_Effects Promotes GR->Metabolic_Effects This compound This compound This compound->GR Antagonizes

Caption: this compound's mechanism of action.

Antipsychotic-Induced Weight Gain (AIWG)

A significant side effect of many second-generation antipsychotics is substantial weight gain, which can lead to further metabolic complications. This compound has been investigated for its potential to mitigate this adverse effect.

Comparison with Metformin

Metformin, a first-line treatment for type 2 diabetes, is often used off-label to manage AIWG.[4][5]

ParameterThis compound (600 mg/day) + OlanzapineMetformin (750 mg/day) + OlanzapinePlacebo + Olanzapine
Mean Weight Gain (kg) 3.91 (after 14 days)Attenuated weight gain (specifics vary across studies)4.98 (after 14 days)
Change in Insulin (mIU/L) Smaller increaseGenerally improves insulin sensitivityLarger increase
Change in HOMA-IR Smaller increaseGenerally improves insulin sensitivityLarger increase
Change in Triglycerides (mmol/L) Smaller increaseGenerally improves lipid profileLarger increase
Experimental Protocol: this compound for AIWG (Proof-of-Concept Study)

Objective: To evaluate the efficacy of this compound in ameliorating olanzapine-induced weight gain and metabolic changes in healthy male subjects.

Study Design: A 2-week, randomized, double-blind, placebo-controlled trial.

Participants: 66 healthy male subjects.

Intervention:

  • Group 1: Olanzapine (10 mg/day) + this compound (600 mg/day)

  • Group 2: Olanzapine (10 mg/day) + Placebo

Primary Endpoint: Change in body weight after 14 days.

Secondary Endpoints: Changes in glucose, insulin, HOMA-IR, and triglycerides.

dot

Start Screening of Healthy Male Subjects Randomization Randomization (1:1) Start->Randomization Group_M Olanzapine (10mg/day) + this compound (600mg/day) Randomization->Group_M Group_P Olanzapine (10mg/day) + Placebo Randomization->Group_P Treatment 14-Day Treatment Period Group_M->Treatment Group_P->Treatment Endpoint Primary & Secondary Endpoint Assessment Treatment->Endpoint

Caption: Experimental workflow for AIWG study.

Non-Alcoholic Steatohepatitis (NASH)

NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. This compound is being explored for its potential to reduce liver fat and improve liver health in patients with NASH.

Comparison with GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, are approved for type 2 diabetes and obesity and have shown efficacy in improving NASH.

ParameterThis compound (100 mg twice weekly)Liraglutide (1.8 mg/day)Semaglutide (0.4 mg/day)
Reduction in Liver Fat ~30% reduction (MRI-PDFF) after 12 weeksSignificant reduction in liver fat contentSignificant reduction in liver fat content
NASH Resolution Data from ongoing Phase 2b trial awaited39% of patients achieved NASH resolution59% of patients achieved NASH resolution
Fibrosis Improvement Data from ongoing Phase 2b trial awaited9% of patients had progression of fibrosis (vs. 36% in placebo)No significant improvement in fibrosis stage
Key Side Effects Generally well-tolerated at lower dosesNausea, diarrhea, vomitingNausea, diarrhea, vomiting
Experimental Protocol: Liraglutide for NASH (LEAN Study)

Objective: To assess the safety and efficacy of liraglutide in patients with NASH.

Study Design: A 48-week, multicenter, double-blind, placebo-controlled, randomized phase 2 trial.

Participants: 52 adult, overweight patients with biopsy-confirmed NASH.

Intervention:

  • Group 1: Liraglutide (1.8 mg, once-daily subcutaneous injection)

  • Group 2: Placebo

Primary Endpoint: Resolution of definite NASH with no worsening in fibrosis from baseline to end of treatment.

dot

Start Screening of Overweight Adults with Biopsy- Confirmed NASH Randomization Randomization (1:1) Start->Randomization Group_L Liraglutide (1.8mg/day) Randomization->Group_L Group_P Placebo Randomization->Group_P Treatment 48-Week Treatment Period Group_L->Treatment Group_P->Treatment Endpoint End-of-Treatment Liver Biopsy Treatment->Endpoint

Caption: Experimental workflow for NASH study.

Summary and Future Directions

This compound presents a novel, targeted approach to treating metabolic disorders by modulating the glucocorticoid receptor. Early clinical data suggests its potential to mitigate antipsychotic-induced weight gain and improve markers of liver health in NASH.

For AIWG, a proof-of-concept study demonstrated that this compound can attenuate weight gain and adverse metabolic changes associated with olanzapine. However, the GRATITUDE and GRATITUDE II trials did not show a reversal of established AIWG. Further studies are planned to investigate its potential in preventing AIWG. In comparison, metformin has a more established, albeit modest, effect on attenuating AIWG.

In the context of NASH, Phase 1b data for this compound is promising, showing significant reductions in liver fat with a favorable side effect profile at lower, intermittent doses. A Phase 2b trial (MONARCH) is currently underway to further evaluate its efficacy. GLP-1 receptor agonists, liraglutide and semaglutide, have demonstrated efficacy in achieving NASH resolution, although their impact on fibrosis is less consistent and they are associated with gastrointestinal side effects.

The ongoing and future clinical trials for this compound will be crucial in further defining its therapeutic role and validating its efficacy in these challenging metabolic disorders. The data generated will provide a clearer picture of its comparative effectiveness against established and emerging therapies.

References

Assessing the Translational Relevance of Miricorilant's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for Miricorilant, a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist, in the context of non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. To assess its translational relevance, this compound's performance is compared with alternative therapeutic agents, mifepristone (a GR antagonist) and spironolactone (an MR antagonist), based on available preclinical data. This guide summarizes quantitative outcomes in structured tables, details experimental methodologies for key studies, and visualizes relevant biological pathways and workflows.

Quantitative Preclinical Data Comparison

The following tables summarize the key quantitative findings from preclinical studies of this compound and its comparators in relevant disease models.

Table 1: Comparison of Efficacy in Preclinical NASH Models
Compound Animal Model Key Efficacy Endpoints Results Dosage and Duration Citation
This compound High-Fat Diet (60% fat) induced obese male C57 miceLiver TriglyceridesRapid reduction starting at week 1.60 mg/kg/day (oral gavage) for 3 weeks[1]
This compound Amylin liver NASH model in miceFibrosis Stage and NAFLD Activity Score (NAS)Reductions in fibrosis stage and NAFLD score.Not specified[1]
This compound Human Precision-Cut Liver Slices (PCLS) with pre-existing steatosisTriglyceride ContentLowered triglyceride content.200-600 nM for 96 hours[2]
Mifepristone High-Fat Diet induced obese miceLiver Injury (ballooning degeneration)Decreased number of cells undergoing ballooning degeneration.30 mg/kg/day for 29 weeks[3]
Mifepristone High-Fat Diet induced obese miceInsulin SensitivityImproved insulin sensitivity.Not specified[1]
Spironolactone High-Fat (60%) and High-Fructose (30% in water) Diet in miceHepatic SteatosisAmeliorated hepatic steatosis.Not specified
Spironolactone High-Fat and High-Fructose Diet in miceInsulin ResistanceImproved insulin resistance.Not specified
Table 2: Comparison of Efficacy in a Preclinical Antipsychotic-Induced Weight Gain Model
Compound Animal Model Key Efficacy Endpoint Results Dosage and Duration
This compound Olanzapine-treated ratsBody Weight12%-17% decrease in body weight compared to olanzapine-only group.10 mg/kg

Experimental Protocols

Detailed methodologies for the key preclinical studies cited are provided below to allow for critical evaluation of the findings.

This compound: High-Fat Diet-Induced NASH Mouse Model
  • Animal Model: Male C57 mice.

  • Diet and Induction of NASH: Mice were fed a diet containing 60% fat for 3 weeks to induce obesity and hepatic steatosis.

  • Drug Administration: this compound was administered once daily via oral gavage at a dose of 60 mg/kg.

  • Outcome Measures:

    • Liver Triglycerides: Assessed weekly for 3 weeks.

    • Plasma Aspartate Aminotransferase (AST): Measured on days 3, 7, 12, and 18.

This compound: Human Precision-Cut Liver Slices (PCLS)
  • Tissue Source: Human liver tissue with pre-existing steatosis from two independent donors.

  • Culture Conditions: PCLS were cultured for a total of 168 hours in the presence of 100 nM hydrocortisone, with or without an exogenous lipid challenge.

  • Drug Administration: PCLS were treated with this compound at concentrations of 200-600 nM for 96 hours.

  • Outcome Measures:

    • Triglyceride Content: Measured at the end of the treatment period.

    • RNA Sequencing: Performed after 24 hours of exposure to 200 and 400 nM this compound to assess changes in gene expression.

Mifepristone: High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: Mice fed a high-fat diet.

  • Drug Administration: Mifepristone administered at a dose of 30 mg/kg bw/day.

  • Outcome Measures:

    • Liver Histology: Liver tissues were stained with hematoxylin and eosin to assess ballooning degeneration of hepatocytes.

    • Liver Weight: Measured at the end of the study.

    • Serum AST levels: Measured at the time of sacrifice.

Spironolactone: High-Fat, High-Fructose Diet-Induced NAFLD Mouse Model
  • Animal Model: Mice.

  • Diet and Induction of NAFLD: Mice were fed a 60% high-fat diet combined with 30% high-fructose in their drinking water for 8 weeks.

  • Drug Administration: Spironolactone was administered to the mice. The specific dosage and route of administration are not detailed in the provided search result.

  • Outcome Measures:

    • Hepatic Steatosis: The accumulation of lipid droplets in hepatocytes was assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its alternatives, as well as a typical experimental workflow for preclinical NASH studies.

G cluster_0 Glucocorticoid Receptor (GR) Signaling in NASH Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Lipogenesis Increased De Novo Lipogenesis GR->Lipogenesis Activation Gluconeogenesis Increased Gluconeogenesis GR->Gluconeogenesis Activation Inflammation Pro-inflammatory Gene Expression GR->Inflammation Activation This compound This compound (Antagonist) This compound->GR Mifepristone Mifepristone (Antagonist) Mifepristone->GR HepaticSteatosis Hepatic Steatosis & Inflammation Lipogenesis->HepaticSteatosis Gluconeogenesis->HepaticSteatosis Inflammation->HepaticSteatosis

Figure 1: Glucocorticoid Receptor (GR) signaling pathway in NASH.

G cluster_1 Mineralocorticoid Receptor (MR) Signaling in NASH Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Inflammation_MR Inflammation (NF-κB activation) MR->Inflammation_MR Activation Fibrosis_MR Fibrosis (TGF-β signaling) MR->Fibrosis_MR Activation Miricorilant_MR This compound (Antagonist) Miricorilant_MR->MR Spironolactone Spironolactone (Antagonist) Spironolactone->MR HepaticFibrosis Hepatic Inflammation & Fibrosis Inflammation_MR->HepaticFibrosis Fibrosis_MR->HepaticFibrosis

Figure 2: Mineralocorticoid Receptor (MR) signaling in NASH.

G cluster_2 Typical Preclinical NASH Model Workflow AnimalModel Select Animal Model (e.g., C57BL/6J mice) DietInduction Induce NASH with Specialized Diet (e.g., High-Fat Diet, GAN Diet) AnimalModel->DietInduction Randomization Randomize Animals into Treatment Groups DietInduction->Randomization Treatment Administer Investigational Drug or Vehicle Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, etc. Treatment->Monitoring Endpoint Endpoint Analysis: - Liver Histology (NAFLD Score, Fibrosis) - Biochemical Analysis (ALT, AST) - Gene Expression Analysis Monitoring->Endpoint

References

Safety Operating Guide

Navigating the Disposal of Miricorilant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of Miricorilant, an investigational selective glucocorticoid receptor modulator, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, established guidelines for the disposal of pharmaceutical waste in clinical and research settings provide a necessary framework. This guide offers essential safety and logistical information to ensure the responsible management of this compound waste.

General Principles for Pharmaceutical Waste Disposal

In the absence of a specific Safety Data Sheet (SDS) for this compound, professionals should handle its disposal in accordance with federal, state, and local regulations for pharmaceutical waste. A risk assessment should be conducted to determine if the waste is hazardous or non-hazardous. It is crucial to have a standard operating procedure for the disposal of all pharmaceutical waste.[1] Personal protective equipment, such as latex gloves, should be worn when handling pharmaceutical waste.[1]

Unused or expired medications should ideally be returned to the manufacturer or sent to a licensed pharmaceutical waste disposal service.[1][2] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3] It is imperative to prevent the release of active pharmaceutical ingredients into the environment by avoiding improper disposal methods like washing drugs down sinks or flushing them down toilets.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures are based on general best practices for pharmaceutical waste management and should be adapted to institutional protocols and regulatory requirements.

Solid Waste (Tablets, Capsules):

  • Segregation: Place all solid this compound waste, including unused tablets and capsules, into a designated, clearly labeled pharmaceutical waste container. These containers are often color-coded; hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous waste is collected in blue containers.

  • Container Management: Ensure the lid of the waste container is securely fastened. Do not overfill containers.

  • Final Disposal: Arrange for the collection and disposal of the pharmaceutical waste container by a licensed and approved waste management vendor.

Liquid Waste (Solutions, Suspensions):

  • Containment: Liquid waste containing this compound should remain in its original, sealed container if possible.

  • Segregation: Place the entire sealed container into the appropriate pharmaceutical waste container. Under no circumstances should liquids be poured directly into the waste container or down the drain.

  • Final Disposal: The designated waste container should be handled by a certified waste management service for proper disposal, typically via incineration.

Sharps Waste (Needles, Syringes):

  • Immediate Disposal: Immediately after use, place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Container Management: Do not recap, bend, or break needles. Do not overfill sharps containers.

  • Final Disposal: Once the sharps container is full, it should be sealed and disposed of through a licensed medical waste disposal service.

Quantitative Data on this compound Elimination

While specific disposal data is unavailable, understanding the drug's elimination characteristics can inform risk assessments.

ParameterFindingSource
Primary Route of Elimination Hepatic elimination with the majority of total radioactivity recovered in feces (>78%).
Renal Elimination Minor contribution, with less than 5% of total radioactivity recovered in urine.
Metabolism Predominantly metabolized by the enzyme CYP2C19 (approximately 94%).
Elimination Half-life Approximately 20 hours in healthy subjects.

This data suggests that the primary environmental concern would be related to fecal excretion in clinical trial subjects, reinforcing the importance of proper handling of all waste generated during such studies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory or clinical setting.

Miricorilant_Disposal_Workflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste (Tablets, Capsules) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Pharmaceutical Waste Container solid_waste->solid_container liquid_container Place Sealed Original Container in Pharmaceutical Waste Bin liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container vendor_pickup Arrange for Licensed Waste Vendor Pickup solid_container->vendor_pickup liquid_container->vendor_pickup sharps_container->vendor_pickup incineration Proper Disposal (e.g., Incineration) vendor_pickup->incineration

This compound Disposal Workflow Diagram

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.